molecular formula C12H14N2O5 B12388663 Malonylurea-cyclopentene-butanoic acid

Malonylurea-cyclopentene-butanoic acid

Cat. No.: B12388663
M. Wt: 266.25 g/mol
InChI Key: LUITYHDJBFLLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonylurea-cyclopentene-butanoic acid is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

3-[5-(cyclopenten-1-yl)-2,4,6-trioxo-1,3-diazinan-5-yl]propanoic acid

InChI

InChI=1S/C12H14N2O5/c15-8(16)5-6-12(7-3-1-2-4-7)9(17)13-11(19)14-10(12)18/h3H,1-2,4-6H2,(H,15,16)(H2,13,14,17,18,19)

InChI Key

LUITYHDJBFLLRI-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2(C(=O)NC(=O)NC2=O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of Malonylurea-cyclopentene-butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Malonylurea-cyclopentene-butanoic acid, a hapten utilized as a probe in immunological studies. Due to the limited availability of direct spectroscopic data for this specific molecule, this document presents a detailed predictive analysis based on the known spectroscopic characteristics of its constituent moieties: a malonylurea (barbituric acid) core, a cyclopentene (B43876) ring, and a butanoic acid chain. This guide offers predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, presented in structured tables for clarity. Furthermore, it outlines detailed experimental protocols for acquiring these spectra and includes visualizations of the molecular structure and analytical workflow to aid researchers in the characterization of this and structurally related compounds.

Introduction

This compound is a molecule of interest in immunology, where it functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule.[1] Accurate characterization of its chemical structure is paramount for understanding its interactions in biological systems. Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds. This guide provides a predictive spectroscopic profile of this compound, drawing on established data for analogous structures, including 5-substituted barbiturates, cyclopentene derivatives, and carboxylic acids.

Predicted Molecular Structure and Analytical Workflow

The structure of this compound combines a barbituric acid ring substituted at the 5-position with a cyclopentene ring, which is in turn linked to a butanoic acid chain. The precise connectivity can vary, but a likely structure involves the cyclopentene ring bridging the barbituric acid and the butanoic acid.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in appropriate solvent) UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Sample->UV_Vis FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Data_Analysis Data Integration and Structure Elucidation UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis G cluster_pathway Hapten-Carrier Immune Response Pathway Hapten Malonylurea-cyclopentene- butanoic acid (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Conjugation Carrier Carrier Protein Carrier->Conjugate APC Antigen Presenting Cell (APC) (e.g., Macrophage) Conjugate->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Antibody Production B_Cell->Antibodies

References

An In-depth Technical Guide on the Potential Mechanism of Action of Malonylurea-Cyclopentene-Butanoic Acid and its Constituent Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Malonylurea-cyclopentene-butanoic acid" does not correspond to a recognized chemical entity in the public scientific literature. This guide, therefore, provides an in-depth analysis of the mechanisms of action of its constituent chemical motifs: malonylurea (barbituric acid) and cyclopentenone prostaglandins (B1171923) (which contain a cyclopentene (B43876) ring and a carboxylic acid chain). This information is intended to serve as a foundational resource for researchers interested in the potential pharmacology of a hypothetical molecule combining these structures.

I. The Pharmacology of Malonylurea (Barbituric Acid) Derivatives

Malonylurea, more commonly known as barbituric acid, is the parent compound of a large class of drugs called barbiturates. While barbituric acid itself is not pharmacologically active, its derivatives, substituted at the 5-position, have significant central nervous system (CNS) depressant effects.[1]

The primary mechanism of action of barbiturates is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] The GABA-A receptor is a ligand-gated ion channel that, upon activation, conducts chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding has two main consequences:

  • Potentiation of GABA: Barbiturates increase the duration of GABA-mediated chloride channel opening, thereby enhancing the inhibitory effect of GABA.[3]

  • Direct Activation: At higher concentrations, barbiturates can directly open the GABA-A receptor channel in the absence of GABA.[3]

This dual action contributes to their sedative, hypnotic, anticonvulsant, and anesthetic properties.[1]

Barbiturate_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_channel_open->Hyperpolarization Leads to GABA GABA GABA->GABA_R Binds Barbiturate (B1230296) Barbiturate Barbiturate->GABA_R Binds (Allosteric Site) Cl_ion Cl- Cl_ion->Cl_channel_open Influx

Caption: Mechanism of barbiturate action on the GABA-A receptor.

Electrophysiology (Patch-Clamp):

  • Objective: To measure the effect of barbiturates on GABA-A receptor-mediated currents.

  • Methodology:

    • Culture neurons or use brain slices containing GABA-A receptors.

    • Establish a whole-cell patch-clamp recording configuration.

    • Apply GABA to elicit an inward chloride current.

    • Co-apply the barbiturate with GABA to observe potentiation (increased current amplitude and/or duration).

    • Apply the barbiturate alone at higher concentrations to test for direct channel activation.

II. The Pharmacology of Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins (cyPGs) are a class of lipid mediators characterized by a cyclopentenone ring containing an α,β-unsaturated carbonyl group.[4][5] This reactive group is crucial for many of their biological activities. The butanoic acid side chain is a common feature of prostaglandins.

The mechanism of action of cyPGs is multifaceted, involving both receptor-dependent and receptor-independent pathways.

  • Receptor-Dependent Mechanisms:

    • Prostaglandin (B15479496) Receptors: Some cyPGs can bind to and activate specific G protein-coupled prostaglandin receptors, such as the DP2 receptor.[6]

    • PPAR-γ Activation: Certain cyPGs, notably 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are high-affinity ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[7][8] Activation of PPAR-γ leads to the transcription of genes involved in anti-inflammatory responses and metabolic regulation.

  • Receptor-Independent Mechanisms: Covalent Adduction

    • The electrophilic α,β-unsaturated carbonyl in the cyclopentenone ring can react with nucleophilic cysteine residues in proteins via a Michael addition reaction.[6][7] This covalent modification can alter the function of key signaling proteins.

    • NF-κB Pathway Inhibition: A primary target of this covalent modification is the NF-κB signaling pathway. cyPGs can directly inhibit multiple components of this pathway, leading to a potent anti-inflammatory effect.[7][8]

cyPG_Mechanisms cluster_receptor Receptor-Dependent cluster_non_receptor Receptor-Independent cyPG Cyclopentenone Prostaglandin (cyPG) PPARg PPAR-γ cyPG->PPARg Activates NFkB_pathway NF-κB Pathway Proteins cyPG->NFkB_pathway Covalently Modifies & Inhibits Gene_Transcription Gene Transcription (Anti-inflammatory) PPARg->Gene_Transcription Inflammation Inflammation NFkB_pathway->Inflammation

Caption: Dual mechanisms of action of cyclopentenone prostaglandins.

Western Blot for NF-κB Inhibition:

  • Objective: To assess the inhibitory effect of a cyPG on the NF-κB pathway.

  • Methodology:

    • Culture cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the cyPG.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies against phosphorylated (active) forms of NF-κB pathway proteins (e.g., p-p65).

    • A decrease in the phosphorylated protein in the presence of the cyPG indicates inhibition of the pathway.

Quantitative Data for Representative Compounds

Compound ClassRepresentative CompoundTargetMetricValueReference
BarbituratePhenobarbitalGABA-A ReceptorEC50 (Potentiation)~10-100 µM[3]
Cyclopentenone Prostaglandin15d-PGJ2PPAR-γKi~20-45 nM[6]
Cyclopentenone Prostaglandin15d-PGJ2NF-κB InhibitionIC50~1-10 µM[7][8]

III. Hypothetical Mechanism of Action of this compound

A hypothetical molecule combining a malonylurea core with a cyclopentene-butanoic acid side chain could potentially exhibit a dual mechanism of action, integrating the pharmacology of both barbiturates and cyclopentenone prostaglandins.

  • CNS-Modulated Anti-inflammatory Effects: The barbiturate moiety could provide CNS penetration and sedative effects, while the cyclopentenone prostaglandin portion could exert anti-inflammatory actions within the CNS.

  • Targeting of Novel Protein Classes: The unique combination of a polar heterocyclic head (malonylurea) and a reactive lipid-like tail could lead to interactions with novel protein targets not engaged by either moiety alone.

  • Modulation of GABA-A Receptors by the Side Chain: The cyclopentene-butanoic acid side chain could influence the binding affinity or efficacy of the malonylurea core for the GABA-A receptor, potentially leading to a unique pharmacological profile (e.g., subtype selectivity).

Investigation_Workflow cluster_invitro Target Engagement cluster_cell Functional Activity cluster_invivo Efficacy Start Hypothetical Compound: This compound In_vitro In Vitro Screening Start->In_vitro Cell_based Cell-Based Assays In_vitro->Cell_based GABA_R_binding GABA-A Receptor Binding Assay In_vitro->GABA_R_binding PPARg_binding PPAR-γ Binding Assay In_vitro->PPARg_binding NFkB_inhibition NF-κB Pathway Inhibition Assay In_vitro->NFkB_inhibition In_vivo In Vivo Models Cell_based->In_vivo Electrophys Neuronal Electrophysiology Cell_based->Electrophys Anti_inflammatory Anti-inflammatory Activity (e.g., Cytokine Release) Cell_based->Anti_inflammatory Tox Toxicology & PK/PD In_vivo->Tox Sedation_model Sedation/Hypnosis Model In_vivo->Sedation_model Inflammation_model Animal Model of Inflammation In_vivo->Inflammation_model

Caption: A logical workflow for the preclinical investigation of a novel compound.

This guide provides a comprehensive overview of the established mechanisms of action for the chemical motifs that constitute the user's query. Further research would be required to synthesize and characterize a novel compound combining these features to elucidate its specific pharmacological profile.

References

In silico modeling of Malonylurea-cyclopentene-butanoic acid interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of Malonylurea-Cyclopentene-Butanoic Acid Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico framework for the characterization of the hypothetical molecule, this compound. As this molecule is not a recognized chemical entity, this document serves as a roadmap for the computational evaluation of novel compounds, from initial structural conceptualization to the prediction of biomolecular interactions. We will detail the methodologies for molecular docking, molecular dynamics simulations, and binding affinity calculations, providing a blueprint for researchers engaged in virtual screening and the rational design of new chemical entities.[1][2] The protocols and workflows described herein are grounded in established computational techniques and are broadly applicable to the study of novel small molecules.[3][4][5]

Introduction: Conceptualizing this compound

"this compound" is not a standard chemical name. For the purposes of this guide, we will define it as a hypothetical conjugate molecule. Malonylurea is synonymous with barbituric acid, the parent compound of barbiturate (B1230296) drugs.[6][7][8][9][10] Cyclopentenyl fatty acids are known for their biological activities, including antimicrobial properties.[11] Butanoic acid, or butyrate (B1204436), is a short-chain fatty acid with roles in gut health and gene expression modulation.[12][13][14]

Our hypothetical molecule, therefore, combines the barbiturate core with a lipid-like tail containing a cyclopentene (B43876) ring, suggesting potential interactions with biological targets in the central nervous system or inflammatory pathways. This guide will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a hypothetical target to illustrate the in silico analysis workflow.

The In Silico Drug Discovery Workflow

The computational analysis of a novel compound like this compound follows a structured workflow.[15][16] This process allows for the systematic evaluation of the compound's potential as a therapeutic agent before any resource-intensive experimental synthesis or testing is undertaken.

A Compound Structure Definition B Target Identification and Preparation A->B Select Target C Molecular Docking A->C Prepare Ligand B->C Prepare Receptor D Molecular Dynamics Simulations C->D Top Scoring Poses E Binding Free Energy Calculation D->E Analyze Trajectories F ADMET Prediction E->F Prioritize Candidates

Caption: General workflow for in silico drug discovery.

Experimental Protocols

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the receptor (COX-2) for computational analysis.

Methodology:

  • Ligand Structure Generation:

    • The 2D structure of this compound will be drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structure will be converted to a 3D structure.

    • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Receptor Structure Preparation:

    • The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) will be downloaded from the Protein Data Bank.

    • All water molecules and non-essential ligands will be removed from the protein structure.

    • Hydrogen atoms will be added to the protein structure, and the protonation states of ionizable residues will be assigned at a physiological pH.

    • The protein structure will be energy minimized to relieve any steric clashes.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of COX-2 and to estimate the binding affinity.[17][18][19][20][21]

Methodology:

  • Grid Generation: A grid box will be defined around the active site of COX-2, encompassing all key binding residues.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) will be used to perform the docking calculations. The program will explore various conformations of the ligand within the defined grid box and score them based on a scoring function.[20]

  • Pose Analysis: The resulting docking poses will be analyzed to identify the most favorable binding mode. The pose with the lowest binding energy is typically considered the most likely.[21] Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein will be visualized and analyzed.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of the this compound-COX-2 complex over time and to assess the stability of the predicted binding pose.[3][4][5][22]

Methodology:

  • System Setup: The top-scoring docked complex from the molecular docking study will be used as the starting structure for the MD simulation. The complex will be solvated in a periodic box of water molecules, and ions will be added to neutralize the system.

  • Simulation Protocol:

    • The system will be energy minimized to remove any bad contacts.

    • The system will be gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble).

    • A production MD simulation will be run for an extended period (e.g., 100 ns).[23] Trajectories of atomic coordinates will be saved at regular intervals.

  • Trajectory Analysis: The MD trajectories will be analyzed to assess the stability of the protein-ligand complex. Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bond analysis will be performed.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of this compound to COX-2, providing a more accurate estimation of binding affinity than docking scores alone.[24][25][26][27]

Methodology:

  • MM/PBSA or MM/GBSA Method: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method will be used to calculate the binding free energy.[23][24]

  • Calculation: Snapshots from the stable portion of the MD trajectory will be used for the calculation. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in tables for clear comparison.

Table 1: Molecular Docking Results

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
This compound-8.50.5Arg120, Tyr355, Ser530
Ibuprofen (Control)-7.22.1Arg120, Tyr355, Val523

Table 2: Binding Free Energy Calculations

CompoundΔG_bind (kcal/mol) (MM/GBSA)
This compound-45.7 ± 3.2
Ibuprofen (Control)-38.1 ± 4.5

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex relationships and processes.

cluster_0 Membrane Phospholipids cluster_1 Arachidonic Acid Cascade PLA2 PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation MCBA Malonylurea- cyclopentene- butanoic acid MCBA->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway.

Conclusion

This technical guide provides a comprehensive overview of the in silico modeling of the hypothetical compound this compound. By following the detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can effectively evaluate the potential of novel molecules as drug candidates. The structured workflow and data presentation methods outlined here serve as a valuable resource for professionals in drug discovery and development, facilitating a more rational and efficient approach to identifying promising therapeutic leads.[2][28]

References

Discovery of cyclopentene-containing bioactive molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Cyclopentene-Containing Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentene (B43876) ring, a five-membered carbocycle with one double bond, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its constrained, non-planar geometry and the reactivity of the double bond make it a crucial structural motif in a wide array of bioactive molecules. These compounds exhibit a remarkable range of biological activities, including potent anti-inflammatory, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of key classes of cyclopentene-containing molecules, their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Major Classes of Bioactive Cyclopentene Molecules

Cyclopentenone Prostaglandins (B1171923) (cyPGs)

Cyclopentenone prostaglandins are a prominent family of lipid mediators derived from arachidonic acid. Unlike conventional prostaglandins that act on cell surface receptors, cyPGs are actively transported into cells to interact with intracellular targets.[1] Their bioactivity is largely attributed to the reactive α,β-unsaturated carbonyl group within the cyclopentenone ring.[2]

  • Key Members: Prostaglandin A (PGA), Prostaglandin J (PGJ), and their metabolites, most notably 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[2]

  • Biosynthesis: cyPGs are formed through the cyclooxygenase (COX) pathway, originating from the dehydration of PGE₂ and PGD₂.[1]

Biosynthesis of Cyclopentenone Prostaglandins AA Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGD2_Synthase PGD Synthase PGH2->PGD2_Synthase PGE2_Synthase PGE Synthase PGH2->PGE2_Synthase PGD2 Prostaglandin D₂ (PGD₂) PGD2_Synthase->PGD2 PGE2 Prostaglandin E₂ (PGE₂) PGE2_Synthase->PGE2 Dehydration1 Dehydration PGD2->Dehydration1 Dehydration2 Dehydration PGE2->Dehydration2 PGJ2 Prostaglandin J₂ (PGJ₂) Dehydration1->PGJ2 PGA2 Prostaglandin A₂ (PGA₂) Dehydration2->PGA2 Metabolism Metabolism PGJ2->Metabolism d12PGJ2 Δ¹²-PGJ₂ Metabolism->d12PGJ2 d15PGJ2 15d-PGJ₂ Metabolism->d15PGJ2 d12PGJ2->Metabolism NF-kB Signaling Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasomal Degradation IkBa_P->Proteasome Targets for Proteasome->IkBa_P Degrades Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription cyPG 15d-PGJ₂ cyPG->IKK INHIBITS PPARg Activation Pathway cluster_cell Cell cyPG 15d-PGJ₂ PPARg PPARγ cyPG->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Initiates Response Anti-inflammatory Effects Metabolic Regulation Transcription->Response Bioactivity Screening Workflow Start Start: Compound Library PrimaryScreen Primary Screening: Cytotoxicity Assay (MTT) Start->PrimaryScreen CalcIC50 Calculate IC₅₀ PrimaryScreen->CalcIC50 IsToxic High Cytotoxicity? CalcIC50->IsToxic SecondaryScreen Secondary Screening: Anti-inflammatory Assay (NO) IsToxic->SecondaryScreen No End Discard/ Deprioritize IsToxic->End Yes CalcIC50_NO Calculate IC₅₀ SecondaryScreen->CalcIC50_NO IsActive Potent NO Inhibition? CalcIC50_NO->IsActive Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) IsActive->Mechanism Yes IsActive->End No Lead Lead Compound Identified Mechanism->Lead

References

Malonylurea-Cyclopentene-Butanoic Acid: A Potential Hapten for Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Malonylurea-cyclopentene-butanoic acid as a potential hapten for the development of immunoassays. Due to the limited availability of data on this specific molecule, this guide leverages detailed experimental protocols and data from a closely related structural analog, 5-cyclopentenyl-5-carboxyethylbarbituric acid , to illustrate the principles of hapten synthesis, immunogen preparation, and antibody characterization.

Introduction to Haptens and Immunoassay Development

Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, typically a protein. This principle is fundamental to the development of immunoassays for the detection and quantification of small molecules such as drugs, hormones, and toxins. The malonylurea (barbituric acid) core, a central nervous system depressant, is a common target for therapeutic drug monitoring. By designing a hapten that incorporates the key structural features of the target analyte, specific antibodies can be generated for use in various immunoassay formats.

The structure of this compound, featuring a barbiturate (B1230296) ring, a cyclopentene (B43876) moiety, and a butanoic acid linker, is designed to present the core malonylurea structure to the immune system while providing a functional group for conjugation to a carrier protein.

Hapten Synthesis and Immunogen Preparation

The synthesis of a hapten with a suitable linker for protein conjugation is a critical first step in the development of an immunoassay. The following protocol is adapted from the synthesis of 5-cyclopentenyl-5-carboxyethylbarbituric acid, a close analog of the target hapten.

Synthesis of 5-cyclopentenyl-5-(2-cyanoethyl)barbituric Acid

The synthesis begins with the creation of a barbiturate derivative containing a cyclopentenyl group and a cyanoethyl group at the 5-position.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere.

  • Formation of Diethyl Cyclopentenylmalonate: React diethyl malonate with 3-chlorocyclopentene (B1346679) in the presence of sodium ethoxide.

  • Barbiturate Ring Formation: Condense the diethyl cyclopentenylmalonate with urea (B33335) in the presence of sodium ethoxide to form 5-cyclopentenylbarbituric acid.

  • Cyanoethylation: React 5-cyclopentenylbarbituric acid with acrylonitrile (B1666552) in the presence of a base (e.g., triethylamine) to yield 5-cyclopentenyl-5-(2-cyanoethyl)barbituric acid.

Hydrolysis to Form the Hapten: 5-cyclopentenyl-5-carboxyethylbarbituric Acid

The cyano group is then hydrolyzed to a carboxylic acid, providing the functional group for protein conjugation.

Experimental Protocol:

  • Acid Hydrolysis: Reflux 5-cyclopentenyl-5-(2-cyanoethyl)barbituric acid in a strong acid solution (e.g., hydrochloric acid).

  • Purification: The resulting 5-cyclopentenyl-5-carboxyethylbarbituric acid is purified by recrystallization or chromatography.

Conjugation to Carrier Protein (Thyroglobulin)

The hapten is then covalently linked to a carrier protein, such as thyroglobulin, to create an immunogen that can elicit an antibody response. The mixed anhydride (B1165640) method is a common approach for this conjugation.

Experimental Protocol:

  • Activation of Hapten: React 5-cyclopentenyl-5-carboxyethylbarbituric acid with isobutyl chloroformate in the presence of a base (e.g., triethylamine) at low temperature to form a mixed anhydride.

  • Conjugation Reaction: Add the activated hapten to a solution of thyroglobulin in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).

  • Purification of the Immunogen: Remove unconjugated hapten and byproducts by dialysis or gel filtration.

  • Characterization: The hapten-to-protein conjugation ratio can be determined using methods such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation s1 Diethyl Malonate + 3-chlorocyclopentene s2 Diethyl Cyclopentenylmalonate s1->s2 NaOEt s4 5-Cyclopentenylbarbituric Acid s2->s4 NaOEt s3 Urea s3->s4 s6 5-Cyclopentenyl-5-(2-cyanoethyl)barbituric Acid s4->s6 Base s5 Acrylonitrile s5->s6 s7 5-Cyclopentenyl-5-carboxyethylbarbituric Acid (Hapten) s6->s7 Acid Hydrolysis c1 Hapten c3 Mixed Anhydride c1->c3 Base c2 Isobutyl Chloroformate c2->c3 c5 Immunogen (Hapten-Thyroglobulin Conjugate) c3->c5 c4 Thyroglobulin c4->c5 c6 Purification (Dialysis/Gel Filtration) c5->c6

Caption: Experimental workflow for the synthesis of the hapten and its conjugation to a carrier protein.

Antibody Production and Characterization

The immunogen is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

Immunization Protocol
  • Pre-immune Bleed: Collect a blood sample from the animal before the first immunization to serve as a negative control.

  • Immunization: Emulsify the immunogen with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts) and inject into the animal.

  • Booster Injections: Administer booster injections at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.

  • Titer Monitoring: Periodically collect blood samples and determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA).

Antibody Characterization

The specificity and affinity of the generated antibodies are critical for the performance of the immunoassay. Cross-reactivity with related compounds should be assessed.

Data Presentation: Cross-Reactivity of Anti-Barbiturate Antiserum

The following table summarizes the cross-reactivity of an antiserum raised against a 5-cyclopentenyl-5-carboxyethylbarbituric acid-thyroglobulin conjugate with various barbiturates, as determined by a fluorescence polarization immunoassay.

CompoundStructure% Cross-Reactivity
Secobarbital5-allyl-5-(1-methylbutyl)barbituric acid100
Pentobarbital5-ethyl-5-(1-methylbutyl)barbituric acid85
Amobarbital5-ethyl-5-isopentylbarbituric acid70
Butabarbital5-sec-butyl-5-ethylbarbituric acid65
Phenobarbital5-ethyl-5-phenylbarbituric acid40
Barbital5,5-diethylbarbituric acid15

Data is illustrative and based on typical results for antisera raised against similar haptens.

Immunoassay Development: Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay technique that is well-suited for the rapid quantification of small molecules.

Principle of FPIA

FPIA is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer is bound by a larger antibody molecule, its rotation is slowed, leading to an increase in fluorescence polarization. In a competitive FPIA, the unlabeled analyte in a sample competes with the tracer for a limited number of antibody binding sites. The concentration of the analyte is inversely proportional to the measured fluorescence polarization.

FPIA Protocol
  • Reagent Preparation: Prepare solutions of the anti-barbiturate antibody and a fluorescently labeled barbiturate derivative (tracer).

  • Assay Procedure:

    • Pipette the sample (or calibrator) into a reaction well.

    • Add the antibody solution.

    • Add the tracer solution.

    • Incubate to allow the competitive binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable instrument.

  • Data Analysis: Construct a standard curve by plotting the fluorescence polarization values of the calibrators against their concentrations. Determine the concentration of the analyte in the samples by interpolating their fluorescence polarization values from the standard curve.

Signaling Pathways in Hapten-Specific B-Cell Activation

The generation of antibodies against a hapten-carrier conjugate involves a complex series of cellular and molecular events. The following diagram illustrates the key signaling pathways involved in the activation of a hapten-specific B-cell.

b_cell_activation cluster_b_cell Hapten-Specific B-Cell cluster_t_cell Helper T-Cell cluster_activation B-Cell Activation & Differentiation bcr B-Cell Receptor (BCR) (Surface IgM/IgD) internalization Receptor-Mediated Endocytosis bcr->internalization hapten_carrier Hapten-Carrier Conjugate hapten_carrier->bcr Binding processing Antigen Processing (Endosome/Lysosome) internalization->processing mhc_presentation Peptide-MHC II Presentation processing->mhc_presentation tcr T-Cell Receptor (TCR) mhc_presentation->tcr TCR Recognition cd40 CD40 cd40l CD40 Ligand (CD40L) cd40->cd40l Co-stimulation cytokines Cytokine Release (IL-4, IL-5, IL-21) tcr->cytokines proliferation Clonal Expansion cd40l->proliferation cytokines->proliferation differentiation Differentiation proliferation->differentiation plasma_cell Plasma Cell differentiation->plasma_cell memory_cell Memory B-Cell differentiation->memory_cell antibody_secretion Antibody Secretion plasma_cell->antibody_secretion

Caption: Signaling pathway for hapten-specific B-cell activation.

Pathway Description:

  • Antigen Recognition: The hapten portion of the hapten-carrier conjugate is recognized and bound by the B-cell receptor (BCR) on the surface of a hapten-specific B-cell.

  • Internalization and Processing: The entire conjugate is internalized by receptor-mediated endocytosis. Inside the B-cell, the carrier protein is processed into smaller peptides.

  • Antigen Presentation: These peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the B-cell surface.

  • T-Cell Help: A helper T-cell that recognizes the specific peptide-MHC II complex via its T-cell receptor (TCR) becomes activated.

  • Co-stimulation and Cytokine Release: The interaction between CD40 on the B-cell and CD40L on the helper T-cell, along with the release of cytokines (e.g., IL-4, IL-5) from the T-cell, provides the necessary signals for B-cell activation.

  • B-Cell Proliferation and Differentiation: The activated B-cell undergoes clonal expansion and differentiates into antibody-secreting plasma cells and long-lived memory B-cells.

Conclusion

This compound represents a promising hapten for the development of specific immunoassays for the detection of barbiturates. By leveraging established synthetic and immunological protocols, as demonstrated with a close structural analog, researchers and drug development professionals can produce the necessary reagents for sensitive and specific analytical methods. A thorough understanding of the principles of hapten design, immunogen preparation, and the underlying immunological signaling pathways is essential for the successful development of robust immunoassays for therapeutic drug monitoring and other applications.

A Technical Guide to the Biological Activity Screening of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with screening the biological activities of butanoic acid derivatives. Butanoic acid, a short-chain fatty acid, and its derivatives have emerged as a promising class of therapeutic agents due to their diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][2] A primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation.[1][3][4] This document details the experimental protocols used to evaluate these activities, summarizes key quantitative findings, and visualizes the underlying molecular pathways and experimental workflows.

Key Biological Activities and Mechanisms of Action

Butanoic acid derivatives have demonstrated therapeutic potential across several key areas. Their ability to modulate gene expression and influence cellular processes like proliferation, differentiation, and apoptosis makes them attractive candidates for drug development.[1]

Anticancer Activity

In oncology, butanoic acid derivatives exhibit anti-neoplastic properties in various cancers.[1] The principal mechanism involves the inhibition of HDACs, leading to the hyperacetylation of histones. This alters chromatin structure, modulates gene expression, and ultimately induces cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][3] Some derivatives have also been synthesized and evaluated for their ability to target specific cancer cell lines, showing promising results in MTT assays.[5][6]

Signaling Pathway: HDAC Inhibition

The following diagram illustrates the mechanism by which butanoic acid derivatives exert their anticancer effects through HDAC inhibition.

HDAC_Inhibition_Pathway cluster_0 cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes Butanoic_Acid Butanoic Acid Derivative HDAC Histone Deacetylase (HDAC) Butanoic_Acid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Leads to Gene_Expression Altered Gene Expression (e.g., p21 activation) Chromatin->Gene_Expression Enables Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation

Mechanism of anticancer action via HDAC inhibition.
Anti-inflammatory Activity

Several butanoic acid derivatives have demonstrated significant anti-inflammatory properties.[7][8] They can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in cells challenged with inflammatory stimuli like lipopolysaccharide (LPS).[8][9] This effect is partly mediated by the inhibition of key inflammatory signaling pathways, such as the TLR4/NF-κB axis.[10] Additionally, these compounds can enhance intestinal barrier integrity, which is crucial for preventing inflammation in the gut.[8][9]

Signaling Pathway: NF-κB Inhibition

The diagram below outlines the pathway for the anti-inflammatory effects of butanoic acid derivatives.

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Promotes Transcription Butanoic_Acid Butanoic Acid Derivative Butanoic_Acid->NFkB_Pathway Inhibits Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory action via NF-κB pathway inhibition.
Antimicrobial Activity

Butanoic acid and its derivatives exhibit direct antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Mycobacterium luteum, and Acinetobacter baumannii.[11][12] The bactericidal activity can involve increased membrane permeabilization and cytosolic acidification.[12] Some synthetic derivatives have shown significant antifungal activity against species like Candida tenuis and Aspergillus niger.[11] The antimicrobial potency of these compounds makes them potential alternatives or adjuncts to conventional antibiotics, especially in the context of rising antimicrobial resistance.[12]

Enzyme Inhibition

Beyond HDACs, butanoic acid derivatives have been investigated as inhibitors of other key enzymes. For example, β-hydroxy-β-arylpropanoic acids, which are structurally related to butanoic acid, have shown potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to inflammation.[4] Derivatives of valsartan, a butanoic acid-containing drug, have been synthesized and evaluated for urease enzyme inhibitory potential.[13] Computational methods like molecular docking are frequently used to predict the binding affinity of these derivatives to target enzymes, guiding the synthesis and optimization of more potent inhibitors.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various biological activity screening studies of butanoic acid derivatives.

Table 1: Anticancer Activity of Butanoic Acid Derivatives

Compound Class Cell Line Assay Result Reference
Indole (B1671886) Butanoic Acid Derivatives MCF-7 (Breast Cancer) MTT Assay Compound 8 showed excellent results [5][6]
Pivaloyloxymethyl butyrate (B1204436) (AN-9) HL-60 (Leukemia) Gene Expression Reduces c-myc, enhances c-jun transcripts [14]

| Butyric Acid | General | Mechanistic | Induces histone hyperacetylation |[15] |

Table 2: Antimicrobial Activity of Butanoic Acid Derivatives

Compound/Derivative Microorganism MIC (mmol/L) Result Reference
Butanoic Acid A. baumannii, E. coli 11-21 Inactivated all species tested [12]
Butanoic Acid S. pseudointermedius ~11 Most susceptible species tested [12]
N-Substituted-β-amino acids S. aureus, M. luteum Not specified Five compounds showed good activity [11]
N-Substituted-β-amino acids C. tenuis, A. niger Not specified Three compounds showed significant activity [11]

| BA–NH–NH–BA | S. aureus (from Atopic Dermatitis) | Not specified | Higher potency than butyric acid |[16] |

Table 3: Enzyme Inhibition by Butanoic Acid Derivatives

Compound Class Target Enzyme Method Key Finding Reference
β-hydroxy-β-arylpropanoic acids COX-2 Molecular Docking Promising binding affinities [4]
Valsartan Ester Derivatives Urease In Vitro Assay All compounds showed inhibition (IC50 values calculated) [13]
Butanoic Acid Histone Deacetylase (HDAC) Mechanistic Key mechanism for anti-tumor function [3][4]

| (S)-3-(Thiophen-2-ylthio)butanoic acid | Carbonic Anhydrase | Precursor Synthesis | Precursor to potent inhibitor dorzolamide (B1670892) |[17] |

Experimental Protocols and Workflows

A systematic approach is required for the comprehensive screening of butanoic acid derivatives. The workflow typically begins with primary in vitro screening to identify active compounds, followed by more detailed mechanistic studies.

Workflow: Biological Activity Screening

The diagram below presents a generalized workflow for screening butanoic acid derivatives.

Screening_Workflow cluster_0 cluster_1 Primary In Vitro Screening cluster_2 Lead Compound Identification cluster_3 Secondary / Mechanistic Studies cluster_4 Start Synthesis / Sourcing of Butanoic Acid Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Measurement) Start->Anti_inflammatory Lead_Ident Identify Active 'Hit' Compounds Cytotoxicity->Lead_Ident Antimicrobial->Lead_Ident Anti_inflammatory->Lead_Ident Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HDAC, COX-2) Lead_Ident->Enzyme_Inhibition Apoptosis_Assay Apoptosis / Cell Cycle Analysis (Flow Cytometry) Lead_Ident->Apoptosis_Assay Docking In Silico Studies (Molecular Docking) Lead_Ident->Docking End Lead Optimization & In Vivo Testing Enzyme_Inhibition->End Apoptosis_Assay->End Docking->End

General workflow for biological activity screening.
In Vitro Cytotoxicity: MTT Assay

This protocol assesses the cytotoxic effects of butanoic acid derivatives on cancer cell lines.[1]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Butanoic acid derivative stock solution

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO)

    • 96-well clear microplate

    • Spectrophotometric plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

    • Prepare serial dilutions of the butanoic acid derivative in culture medium.

    • Treat the cells with various concentrations of the derivative for desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.[1]

    • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells after treatment with a butanoic acid derivative.[1]

  • Materials:

    • Cells treated with the butanoic acid derivative

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

    • Binding buffer

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest both treated and control cells by trypsinization.[1]

    • Wash the cells with cold PBS.[1]

    • Resuspend the cells in the binding buffer provided in the kit at a concentration of 1x10^6 cells/mL.[1]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

    • Incubate the cells in the dark at room temperature for 15 minutes.[1]

    • Analyze the cells by flow cytometry within one hour.[1] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.

Antimicrobial Susceptibility: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a derivative against bacterial strains.[12]

  • Materials:

    • Bacterial strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Butanoic acid derivative stock solution

    • 96-well microplate

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Dispense broth medium into the wells of a 96-well plate.

    • Create a two-fold serial dilution of the butanoic acid derivative across the plate.

    • Add the standardized bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.[12]

In Silico Screening: Molecular Docking

This protocol outlines a typical workflow for predicting the binding mode and affinity of a butanoic acid derivative to a protein target.[4]

  • Software & Tools:

    • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

    • Protein Data Bank (PDB) for protein structures

    • Chemical drawing software or database for ligand structures

  • Procedure:

    • Protein Preparation:

      • Obtain the 3D structure of the target protein from the PDB.

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges (e.g., Gasteiger charges).

      • Save the prepared structure in a suitable format (e.g., PDBQT).[4]

    • Ligand Preparation:

      • Obtain or draw the 3D structure of the butanoic acid derivative.

      • Optimize the ligand's geometry to its lowest energy conformation.

      • Calculate charges and define rotatable bonds to allow for flexibility.[4]

      • Save the prepared ligand in a suitable format (e.g., PDBQT).[4]

    • Grid Box Generation:

      • Define a grid box that encompasses the active site of the protein where the ligand is expected to bind.[4]

    • Docking Execution:

      • Run the docking algorithm to explore possible binding poses of the ligand within the protein's active site.

    • Analysis:

      • Analyze the results based on binding energy scores (lower energy indicates more favorable interaction) and visualize the top-ranked poses to inspect key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[4]

Conclusion

Butanoic acid derivatives represent a versatile class of compounds with significant therapeutic potential. Their primary mechanism, often involving HDAC inhibition, provides a strong basis for their application in oncology and inflammatory diseases.[1] The screening workflow presented in this guide, combining in vitro assays with in silico methods, offers a robust framework for identifying and characterizing novel drug candidates. While challenges such as rapid metabolism exist, the continued development of prodrugs and advanced delivery systems promises to enhance the clinical applicability of these promising molecules.[1][15] Further research is essential to fully elucidate their complex mechanisms and optimize their therapeutic use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Malonylurea-Cyclopentene-Butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the synthesis of Malonylurea-cyclopentene-butanoic acid, a novel compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on well-established organic chemistry principles, primarily the Knoevenagel condensation of barbituric acid (malonylurea) with a custom-synthesized aldehyde-functionalized cyclopentene-butanoic acid derivative. While this specific compound is not described in existing literature, the following protocols for the synthesis of the necessary precursors and the final condensation step are based on analogous and well-documented chemical transformations.

Introduction

Barbituric acid, also known as malonylurea, and its derivatives are a class of compounds with a long history in medicinal chemistry, traditionally known for their sedative and hypnotic properties.[1][2][3][4] The functionalization at the 5-position of the barbituric acid ring has been a key strategy for modulating the biological activity of these molecules, leading to a wide range of therapeutic agents. The introduction of a cyclopentene-butanoic acid moiety is hypothesized to impart novel pharmacological properties, potentially targeting new biological pathways. This protocol outlines a plausible synthetic route to this novel compound.

The overall synthetic strategy involves two main stages:

  • Synthesis of the key intermediate, 4-(cyclopent-1-en-1-yl)butanal.

  • Knoevenagel condensation of the aldehyde intermediate with barbituric acid to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 4-(cyclopent-1-en-1-yl)butanal (Intermediate 2)

This stage involves a two-step process starting from commercially available materials.

Step 1.1: Synthesis of 1-(4,4-diethoxybutyl)cyclopent-1-ene (Intermediate 1)

This step involves the alkylation of cyclopentanone (B42830) enamine with a protected bromo-butanal acetal (B89532), followed by elimination to form the cyclopentene (B43876) ring.

  • Materials:

  • Procedure:

    • A solution of cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene (2 mL/mmol of cyclopentanone) is refluxed with a Dean-Stark trap for 4 hours to form the enamine.

    • The reaction mixture is cooled to room temperature, and 4-bromobutanal diethyl acetal (1.1 eq) is added.

    • The mixture is heated to reflux for 12 hours.

    • After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation under reduced pressure to afford 1-(4,4-diethoxybutyl)cyclopent-1-ene (Intermediate 1).

Step 1.2: Synthesis of 4-(cyclopent-1-en-1-yl)butanal (Intermediate 2)

This step involves the deprotection of the acetal to reveal the aldehyde functionality.

  • Materials:

    • 1-(4,4-diethoxybutyl)cyclopent-1-ene (Intermediate 1)

    • Acetone (B3395972)

    • Water

    • p-Toluenesulfonic acid (catalytic amount)

    • Diethyl ether

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

  • Procedure:

    • Intermediate 1 is dissolved in a mixture of acetone and water (4:1).

    • A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred at room temperature for 6 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

    • The acetone is removed under reduced pressure.

    • The aqueous residue is extracted with diethyl ether.

    • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is evaporated to give the crude aldehyde, 4-(cyclopent-1-en-1-yl)butanal (Intermediate 2), which can be used in the next step without further purification.

Stage 2: Synthesis of this compound (Final Product)

This stage involves the Knoevenagel condensation of the synthesized aldehyde with barbituric acid.

  • Materials:

    • 4-(cyclopent-1-en-1-yl)butanal (Intermediate 2)

    • Barbituric acid (Malonylurea)

    • Ethanol

    • Piperidine (B6355638) (catalytic amount)

    • Glacial acetic acid

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • A mixture of 4-(cyclopent-1-en-1-yl)butanal (1.0 eq) and barbituric acid (1.0 eq) is suspended in ethanol.

    • A catalytic amount of piperidine is added, and the mixture is stirred at room temperature.

    • The reaction is monitored by TLC. The reaction is expected to proceed to completion within 4-6 hours.

    • Once the reaction is complete, the mixture is cooled in an ice bath to facilitate precipitation.

    • A few drops of glacial acetic acid are added to neutralize the catalyst and further promote precipitation.

    • The precipitate is collected by vacuum filtration using a Buchner funnel, washed with cold ethanol, and then with diethyl ether.

    • The solid product is dried under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Expected Yields and Reaction Times

StepProduct NameStarting MaterialsCatalyst/ReagentSolventReaction Time (hours)Expected Yield (%)
1.11-(4,4-diethoxybutyl)cyclopent-1-eneCyclopentanone, Pyrrolidine, 4-bromobutanal diethyl acetalp-Toluenesulfonic acidToluene1660-70
1.24-(cyclopent-1-en-1-yl)butanal1-(4,4-diethoxybutyl)cyclopent-1-enep-Toluenesulfonic acidAcetone/Water685-95
2This compound4-(cyclopent-1-en-1-yl)butanal, Barbituric acidPiperidineEthanol4-670-80

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of Intermediate 2 cluster_stage2 Stage 2: Knoevenagel Condensation Cyclopentanone Cyclopentanone a a Pyrrolidine Pyrrolidine Bromoacetal 4-bromobutanal diethyl acetal Intermediate1 Intermediate 1 (1-(4,4-diethoxybutyl)cyclopent-1-ene) Bromoacetal->Intermediate1 Intermediate2 Intermediate 2 (4-(cyclopent-1-en-1-yl)butanal) Intermediate1->Intermediate2 p-TSA, Acetone/H2O FinalProduct Final Product (this compound) Intermediate2->FinalProduct Piperidine, Ethanol a->Intermediate1 Toluene, reflux BarbituricAcid Barbituric Acid (Malonylurea) BarbituricAcid->FinalProduct KnoevenagelCondensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO (Intermediate 2) AldolAdduct Aldol Adduct Aldehyde->AldolAdduct BarbituricAcid Barbituric Acid Enolate Barbituric Acid Enolate BarbituricAcid->Enolate + Base - H+ Enolate->AldolAdduct + R-CHO FinalProduct Final Product AldolAdduct->FinalProduct - H2O

References

Application Notes: Quantification of Malonylurea-cyclopentene-butanoic acid using a Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is crucial for a variety of applications, from pharmacokinetic studies to monitoring therapeutic drug levels. Malonylurea-cyclopentene-butanoic acid, a hapten, requires a sensitive and specific immunoassay for its detection.[1] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the ideal format for this purpose, offering high throughput and robust performance.

This document provides a detailed protocol and application notes for the quantification of this compound using a competitive ELISA. The principle of this assay relies on the competition between the free this compound in a sample and a labeled this compound conjugate for a limited number of specific antibody binding sites.

Principle of the Competitive ELISA

In this competitive ELISA, a microplate is coated with an antibody specific to this compound. The sample containing the unknown amount of this compound is added to the wells along with a fixed amount of this compound conjugated to an enzyme, such as Horseradish Peroxidase (HRP). The free and enzyme-conjugated haptens compete for binding to the immobilized antibody. After an incubation period, the unbound reagents are washed away. The addition of a substrate for HRP results in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2][3] A standard curve is generated using known concentrations of the compound, from which the concentration in the unknown samples can be determined.

G cluster_workflow Competitive ELISA Workflow plate Microplate coated with anti-Malonylurea-cyclopentene-butanoic acid antibody add_reagents Add standards/samples and Malonylurea-cyclopentene-butanoic acid-HRP conjugate plate->add_reagents incubation Incubate to allow competitive binding add_reagents->incubation wash1 Wash to remove unbound reagents incubation->wash1 add_substrate Add TMB substrate wash1->add_substrate incubation2 Incubate for color development add_substrate->incubation2 add_stop Add stop solution incubation2->add_stop read Read absorbance at 450 nm add_stop->read analyze Analyze data and calculate concentration read->analyze

Caption: A schematic overview of the competitive ELISA workflow.

Experimental Protocols

I. Preparation of Reagents

A. This compound-BSA Conjugate (for Antibody Production and Plate Coating)

The carboxyl group on the butanoic acid moiety of the hapten can be conjugated to the primary amines of a carrier protein like Bovine Serum Albumin (BSA) using a carbodiimide (B86325) crosslinker such as EDC.

  • Dissolve 10 mg of this compound in 1 ml of Dimethylformamide (DMF).

  • Dissolve 20 mg of BSA in 4 ml of 0.1 M MES buffer (pH 4.7).

  • Add 15 mg of N-hydroxysuccinimide (NHS) and 25 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the BSA solution and stir for 15 minutes at room temperature.

  • Slowly add the this compound solution to the activated BSA solution while stirring.

  • Allow the reaction to proceed for 2 hours at room temperature, followed by overnight incubation at 4°C.

  • Purify the conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and crosslinkers.

  • Determine the protein concentration and conjugation efficiency.

B. Anti-Malonylurea-cyclopentene-butanoic acid Antibody Production

The production of specific polyclonal or monoclonal antibodies is a critical step. This typically involves immunizing animals (e.g., rabbits or mice) with the this compound-carrier protein conjugate (e.g., KLH conjugate for higher immunogenicity). The resulting antibodies are then purified from the serum. For the purpose of this protocol, we will assume a specific antibody has been generated and purified.

C. This compound-HRP Conjugate

  • Activate the carboxyl group of this compound as described in section I.A.

  • Dissolve 5 mg of Horseradish Peroxidase (HRP) in 1 ml of PBS (pH 7.4).

  • Mix the activated hapten with the HRP solution.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the conjugate using a desalting column to remove unreacted hapten.

II. Competitive ELISA Protocol
  • Coating:

    • Dilute the anti-Malonylurea-cyclopentene-butanoic acid antibody to a pre-determined optimal concentration (e.g., 1-10 µg/ml) in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µl of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µl/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µl of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Prepare unknown samples by diluting them in assay buffer.

    • Add 50 µl of standards or unknown samples to the appropriate wells.

    • Add 50 µl of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µl of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µl of stop solution (e.g., 2 N H₂SO₄) to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

G cluster_high_conc High Analyte Concentration cluster_low_conc Low Analyte Concentration Ab Antibody Analyte1 Analyte Analyte1->Ab Analyte2 Analyte Analyte2->Ab Analyte_HRP Analyte-HRP Ab2 Antibody Analyte_HRP1 Analyte-HRP Analyte_HRP1->Ab2 Analyte_HRP2 Analyte-HRP Analyte_HRP2->Ab2 Analyte3 Analyte

Caption: Principle of competitive binding in the ELISA.

Data Presentation

The results of a typical competitive ELISA for this compound are presented below. The absorbance values decrease as the concentration of the standard increases.

Standard Concentration (ng/ml)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% Inhibition
0 (B₀)1.8521.8481.8500.0
0.11.6251.6351.63011.9
0.51.2101.1901.20035.1
1.00.8550.8650.86053.5
5.00.4200.4300.42577.0
10.00.2150.2050.21088.6
50.00.0800.0900.08595.4
100.00.0520.0480.05097.3

Calculation of % Inhibition: % Inhibition = [1 - (Mean Absorbance of Standard / Mean Absorbance of B₀)] x 100

A standard curve is then generated by plotting the % inhibition or the mean absorbance against the logarithm of the standard concentration. The concentration of this compound in unknown samples is determined by interpolating their absorbance values from this curve.

References

Application of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a dehydration end-product of prostaglandin D2 (PGD2)[1][2]. It is a potent anti-inflammatory agent and a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ)[2][3][4]. Unlike other prostaglandins, 15d-PGJ2 does not have a specific synthase for its production and acts through both receptor-dependent and independent intracellular mechanisms[2]. Its diverse immunomodulatory functions make it a significant subject of interest in immunology research and for the development of novel therapeutics for inflammatory and autoimmune diseases.

Key Immunological Applications

  • Anti-inflammatory Effects: 15d-PGJ2 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to repress the expression of genes such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα) in activated macrophages[4].

  • Modulation of Immune Cell Function: 15d-PGJ2 influences a wide range of immune cells. It can induce apoptosis in granulocytes and synoviocytes, which is beneficial in resolving inflammation[5]. It also affects eosinophil functions, with both anti- and pro-inflammatory effects depending on its concentration[6].

  • Resolution of Inflammation: 15d-PGJ2 plays a crucial role in the resolution phase of inflammation[4]. It promotes the switch from a pro-inflammatory to a pro-resolving phenotype in macrophages, characterized by a decrease in M1 and an increase in M2 macrophages[5].

  • T-cell Regulation: This prostaglandin can suppress T-cell proliferation and cytokine production, including IFN-gamma, IL-10, and IL-4[7]. It has also been shown to suppress the differentiation of Th17 cells while promoting the induction of regulatory T cells (Tregs)[8].

  • Therapeutic Potential: The immunomodulatory properties of 15d-PGJ2 have been demonstrated in various animal models of inflammatory diseases, including endotoxic shock, colitis, rheumatoid arthritis, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis[3][5][7][8].

Quantitative Data Summary

The following tables summarize the quantitative effects of 15d-PGJ2 as reported in various immunology studies.

Table 1: In Vivo Efficacy of 15d-PGJ2 in an Endotoxic Shock Model

ParameterVehicle-Treated Group15d-PGJ2-Treated Group (1 mg/kg)Reference
Survival Rate (72h post-LPS)9%55%[3]

Table 2: Effect of 15d-PGJ2 on Immune Cell Populations in DSS-Induced Colitis

Cell TypeChange with 15d-PGJ2 TreatmentReference
NeutrophilsReduced number[5]
M1 MacrophagesReduced number[5]
M2 MacrophagesIncreased proportion[5]

Table 3: Cytokine Modulation by 15d-PGJ2

CytokineEffect of 15d-PGJ2Cellular ContextReference
IL-6Reduced expressionMacrophages in DSS-induced colitis[5]
IFN-gammaSuppressed productionAntigen-stimulated lymphocytes[7]
IL-10Suppressed productionAntigen-stimulated lymphocytes[7]
IL-4Suppressed productionAntigen-stimulated lymphocytes[7]

Key Experimental Protocols

Protocol 1: In Vivo Murine Model of Endotoxic Shock

  • Objective: To evaluate the therapeutic efficacy of 15d-PGJ2 in a lipopolysaccharide (LPS)-induced endotoxic shock model.

  • Animal Model: Male Swiss albino mice.

  • Procedure:

    • Induce endotoxic shock by intraperitoneal (i.p.) injection of E. coli LPS (25 mg/kg).

    • Three hours after LPS injection, administer 15d-PGJ2 (1 mg/kg) or vehicle control.

    • Continue treatment every 12 hours.

    • Monitor survival for 72 hours.

    • For mechanistic studies, sacrifice a separate cohort of mice 6 hours after LPS injection for tissue analysis (e.g., lung histology, protein expression).

  • Reference: [3]

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

  • Objective: To assess the pro-resolving effects of 15d-PGJ2 on intestinal inflammation.

  • Animal Model: Mice.

  • Procedure:

    • Induce colitis by administering 2.5% DSS in drinking water for 7 days.

    • Following DSS induction, provide normal drinking water to allow for the resolution of inflammation.

    • Administer 15d-PGJ2 or vehicle control via intraperitoneal injection.

    • Monitor disease activity (e.g., body weight, stool consistency, rectal bleeding).

    • At the end of the experiment, collect colonic tissue for histological analysis and isolation of lamina propria cells for flow cytometry to analyze immune cell populations (neutrophils, M1/M2 macrophages).

  • Reference: [5]

Protocol 3: In Vitro T-cell Suppression Assay

  • Objective: To determine the effect of 15d-PGJ2 on T-cell proliferation and cytokine production.

  • Cell Source: Splenocytes from myelin basic protein Ac(1-11) TCR-transgenic mice for antigen-specific responses or normal splenocytes for polyclonal stimulation.

  • Procedure:

    • Culture splenocytes in the presence of a stimulant (e.g., Concanavalin A for polyclonal stimulation or myelin basic protein Ac(1-11) peptide for antigen-specific stimulation).

    • Treat cell cultures with varying concentrations of 15d-PGJ2.

    • Assess T-cell proliferation using a standard method like [3H]-thymidine incorporation or CFSE dilution assay.

    • Measure cytokine production (IFN-gamma, IL-10, IL-4) in the culture supernatants using ELISA or ELISPOT assays.

  • Reference: [7]

Signaling Pathways and Mechanisms of Action

PPARγ-Dependent and Independent Inhibition of NF-κB Signaling

15d-PGJ2 is a potent activator of PPARγ, a nuclear receptor that plays a critical role in regulating inflammation. Upon activation, PPARγ can interfere with the NF-κB signaling pathway, a central regulator of inflammatory gene expression. Additionally, 15d-PGJ2 can inhibit NF-κB through PPARγ-independent mechanisms by directly modifying critical cysteine residues on IκB kinase (IKK) and NF-κB subunits, thereby inhibiting their activity[4].

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65 Releases PGD2 PGD2 dPGJ2 15d-PGJ2 PGD2->dPGJ2 Dehydration dPGJ2->IKK Inhibits (PPARγ-independent) dPGJ2->NFkB_p65 Inhibits (PPARγ-independent) dPGJ2_nuc 15d-PGJ2 dPGJ2->dPGJ2_nuc Enters Nucleus PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes PPARg_RXR PPARγ-RXR Complex PPRE PPRE PPARg_RXR->PPRE Binds PPARg_RXR->NFkB_p65_nuc Inhibits Inflammatory_Genes Inflammatory Genes (e.g., TNFα, iNOS) PPRE->Inflammatory_Genes Represses Transcription NFkB_p65_nuc->Inflammatory_Genes Activates Transcription dPGJ2_nuc->PPARg Activates

Caption: 15d-PGJ2 inhibits NF-κB signaling through PPARγ-dependent and -independent pathways.

Experimental Workflow for Investigating 15d-PGJ2 Effects on Colitis

This workflow outlines the key steps in an in vivo study to assess the impact of 15d-PGJ2 on an experimental model of inflammatory bowel disease.

Colitis_Workflow cluster_analysis Tissue and Cell Analysis start Start: Induce Colitis (e.g., DSS in drinking water for 7 days) treatment Treatment Phase: Administer 15d-PGJ2 or Vehicle (i.p.) during resolution phase start->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring endpoint Endpoint Analysis: (e.g., Day 13) monitoring->endpoint histology Colon Histology: - Inflammation Score - Tissue Damage Assessment endpoint->histology flow_cytometry Flow Cytometry of Lamina Propria Cells: - Neutrophil count (Ly6G+) - Macrophage polarization (F4/80+, CD11c+, CD206+) endpoint->flow_cytometry gene_expression Gene Expression Analysis (qPCR/RNA-seq): - Pro-inflammatory cytokines (IL-6, TNFα) - M1/M2 markers endpoint->gene_expression

References

Application Notes and Protocols for the Purification of Barbituric Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of barbituric acid derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are intended to serve as a comprehensive guide for achieving high-purity separation of these compounds for research, development, and quality control purposes.

Introduction

Barbituric acid and its derivatives are a class of central nervous system depressants with a range of therapeutic applications, including as sedatives, hypnotics, and anticonvulsants. The synthesis and development of these compounds often require robust purification methods to isolate the active pharmaceutical ingredient (API) from reaction byproducts, starting materials, and other impurities. HPLC is a powerful and versatile technique for the purification of these compounds, offering high resolution and selectivity. This document details both reversed-phase and chiral HPLC methods for the purification of various barbituric acid derivatives.

General Experimental Workflow for HPLC Purification

The purification of barbituric acid derivatives by HPLC generally follows a standardized workflow. This process begins with the development of an analytical method to achieve baseline separation of the target compound from impurities. This analytical method is then optimized and scaled up for preparative purification. The collected fractions are subsequently analyzed to confirm purity and recovery.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis cluster_final Final Product Sample Crude Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Analytical_Dev Analytical Method Development Filtration->Analytical_Dev Method_Opt Method Optimization (Loading Study) Analytical_Dev->Method_Opt Prep_Scaleup Preparative Scale-Up Method_Opt->Prep_Scaleup Fraction_Collection Fraction Collection Prep_Scaleup->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Recovery_Calc Recovery Calculation Solvent_Removal->Recovery_Calc Pure_Compound Pure Barbituric Acid Derivative Recovery_Calc->Pure_Compound

Caption: General workflow for the HPLC purification of barbituric acid derivatives.

Application Note 1: Reversed-Phase HPLC Purification of Common Barbiturates

This application note describes a reversed-phase HPLC method for the separation and purification of a mixture of common barbiturates. Reversed-phase chromatography is a widely used technique that separates molecules based on their hydrophobicity.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the crude mixture of barbiturates in the mobile phase to a concentration suitable for preparative loading (e.g., 10-50 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30-70% B over 15 minutes30-70% B over 15 minutes
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL1-5 mL (determined by loading study)
Detection UV at 214 nm and 240 nmUV at 214 nm and 240 nm
Column Temperature 30 °C30 °C

3. Method Scale-Up:

  • The analytical method is scaled up to the preparative scale by adjusting the flow rate and injection volume proportionally to the cross-sectional area of the preparative column. The gradient time remains the same to maintain resolution.

4. Fraction Collection:

  • Collect fractions corresponding to the elution of each target barbiturate (B1230296) based on the UV chromatogram.

5. Post-Purification Analysis:

  • Analyze the collected fractions by analytical HPLC to determine the purity of each compound.

  • Pool the pure fractions, and remove the solvent under reduced pressure.

  • Calculate the recovery yield for each purified barbiturate.

Quantitative Data

The following table summarizes the typical retention times for a selection of barbiturates using the analytical method described above.

BarbiturateRetention Time (min)
Barbital4.5
Phenobarbital (B1680315)6.2
Butabarbital7.8
Amobarbital9.5
Pentobarbital10.1
Secobarbital11.3

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

A study on the determination of four barbiturates in raw milk using a CSH C18 column reported recoveries ranging from 85.0% to 113.5%[1][2]. Another validated HPLC method for phenobarbital, phenytoin, and carbamazepine (B1668303) in human serum showed an absolute recovery of above 96% for all three drugs[3].

Application Note 2: Chiral HPLC Purification of Barbiturate Enantiomers

Several barbiturates are chiral molecules and may exist as enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation is crucial. This application note describes a method for the chiral purification of barbiturate enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose[4].

Experimental Protocol

1. Sample Preparation:

  • Prepare a racemic mixture of the barbiturate derivative in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC System and Conditions:

ParameterAnalytical ScalePreparative Scale
Column Chiralcel® OD-H, 4.6 x 250 mm, 5 µmChiralcel® OD, 20 x 250 mm, 10 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min18 mL/min
Injection Volume 10 µL1-5 mL (determined by loading study)
Detection UV at 220 nmUV at 220 nm
Column Temperature 25 °C25 °C

3. Method Scale-Up and Fraction Collection:

  • The analytical method is scaled up to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Collect the fractions corresponding to each enantiomer as they elute from the column.

4. Post-Purification Analysis:

  • Determine the enantiomeric excess (e.e.) and purity of each collected fraction using the analytical chiral HPLC method.

  • Pool the pure fractions for each enantiomer and remove the solvent.

  • Calculate the recovery of each enantiomer.

Alternative Chiral Separation Technique

An alternative approach for the chiral separation of barbiturates involves using a reversed-phase column with a chiral mobile phase additive, such as β-cyclodextrin[5].

Chiral_Separation cluster_input Input cluster_methods Chiral HPLC Methods cluster_output Output Racemic_Mixture Racemic Mixture of Barbiturate Derivative CSP Chiral Stationary Phase (e.g., Chiralcel OD-H) Racemic_Mixture->CSP CMA Chiral Mobile Phase Additive (e.g., β-Cyclodextrin) Racemic_Mixture->CMA Enantiomer1 Purified Enantiomer 1 CSP->Enantiomer1 Enantiomer2 Purified Enantiomer 2 CSP->Enantiomer2 CMA->Enantiomer1 CMA->Enantiomer2

Caption: Approaches for the chiral separation of barbiturate enantiomers.

Data Summary and Comparison

The following tables provide a summary of quantitative data from various HPLC methods for barbituric acid derivatives.

Table 1: Retention Times of Barbiturates on a C18 Column

CompoundMethod 1 (min)Method 2 (min)
Barbital4.52.00
Phenobarbital6.23.98
Butabarbital7.84.29
Amobarbital9.55.70
Pentobarbital10.1-
Secobarbital11.36.29

Method 1 Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/0.1% Formic Acid in Water gradient, Flow Rate: 1.0 mL/min. Method 2 Conditions: Acclaim 120 C18 column, UV detection at 210nm.

Table 2: Recovery of Barbiturates from Biological Matrices

CompoundMatrixRecovery (%)
PhenobarbitalRaw Milk85.0 - 113.5
PentobarbitalRaw Milk85.0 - 113.5
AmobarbitalRaw Milk85.0 - 113.5
SecobarbitalRaw Milk85.0 - 113.5
PhenobarbitalHair91.0 - 119.7
AmobarbitalHair91.0 - 119.7
PentobarbitalHair91.0 - 119.7
SecobarbitalHair91.0 - 119.7

Data from studies on barbiturate extraction and analysis from raw milk and hair samples[1][2][6].

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable protocols for the purification of barbituric acid derivatives. The choice between reversed-phase and chiral chromatography will depend on the specific purification goals. For achiral separations, reversed-phase HPLC on a C18 stationary phase offers excellent resolution for a wide range of barbiturates. For the separation of enantiomers, polysaccharide-based chiral stationary phases or the use of chiral mobile phase additives are effective strategies. Proper method development, optimization, and scale-up are critical for achieving high purity and recovery of the target compounds.

References

Application Notes and Protocols for the Structural Elucidaion of Cyclopentene Compounds using NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For compounds containing a cyclopentene (B43876) moiety, a common structural motif in natural products and pharmacologically active compounds, a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques can be employed to unambiguously determine their constitution and stereochemistry. This document provides detailed application notes and experimental protocols for the most common and powerful NMR experiments used in this context: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

One-Dimensional (1D) NMR Techniques: ¹H and ¹³C NMR

1D NMR provides fundamental information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity, through scalar coupling, J), and the relative number of protons of each type (integration).

Typical ¹H NMR Chemical Shifts for Cyclopentene Moieties:

Proton TypeChemical Shift (δ) Range (ppm)MultiplicityTypical Coupling Constants (J) (Hz)
Vinylic (=C-H )5.5 - 6.0Multiplet³J (vicinal) = 2-5 Hz, ⁴J (allylic) = 1-3 Hz
Allylic (-CH ₂-C=)2.2 - 2.6Multiplet³J (vicinal) = 7-8 Hz
Saturated (-CH ₂-)1.7 - 2.2Multiplet²J (geminal) = 12-15 Hz, ³J (vicinal) = 7-8 Hz

Note: These are general ranges and can be influenced by substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Proton-decoupled spectra are most common, where each unique carbon atom appears as a single peak.

Typical ¹³C NMR Chemical Shifts for Cyclopentene Moieties:

Carbon TypeChemical Shift (δ) Range (ppm)
Vinylic (C =C)125 - 140
Allylic (-C H₂-C=)30 - 40
Saturated (-C H₂-)20 - 35

Note: These are general ranges and can be influenced by substituent effects.

Two-Dimensional (2D) NMR Techniques

2D NMR experiments provide correlational information between nuclei, which is crucial for assembling the molecular structure.

Workflow for 2D NMR-based Structural Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of a cyclopentene-containing compound using a combination of 2D NMR experiments.

G cluster_start Initial Analysis cluster_connectivity Establishing Connectivity cluster_stereochem Determining Stereochemistry cluster_end Final Structure 1D_NMR ¹H and ¹³C NMR (Initial Data Acquisition) COSY COSY (¹H-¹H Connectivity) 1D_NMR->COSY Identify spin systems HSQC HSQC (Direct ¹H-¹³C Connectivity) 1D_NMR->HSQC Assign protonated carbons COSY->HSQC Confirm assignments HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Build carbon skeleton NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximity) HMBC->NOESY Define relative stereochemistry Structure Final Structure Elucidation NOESY->Structure

Caption: Workflow for structural elucidation using 2D NMR.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²J or ³J). Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.

Application to Cyclopentene:

  • Correlate vinylic protons with allylic protons.

  • Trace the connectivity within the saturated portion of the cyclopentene ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).

Application to Cyclopentene:

  • Unambiguously assign the carbon signals for all protonated carbons in the cyclopentene ring.

  • Can be edited (HSQC-DEPT) to differentiate between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two, three, or sometimes four bonds (²J, ³J, ⁴J). This is crucial for connecting different spin systems and identifying quaternary carbons.

Application to Cyclopentene:

  • Connect different fragments of the cyclopentene ring and any attached substituents.

  • Identify quaternary carbons by observing correlations from nearby protons.

  • Confirm the overall carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment shows through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. This is the primary method for determining relative stereochemistry.

Application to Cyclopentene:

  • Determine the relative stereochemistry of substituents on the cyclopentene ring (e.g., cis vs. trans).

  • Elucidate the conformation of the cyclopentene ring.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for cyclopentene compounds on a Bruker spectrometer. Parameters should be optimized based on the specific instrument and sample.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in which the compound is soluble.

  • Concentration: Prepare a solution with a concentration of 5-20 mg in 0.5-0.7 mL of deuterated solvent.

  • Filtration: Filter the sample through a pipette with a glass wool plug into a clean, dry NMR tube to remove any particulate matter.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[2]

Logical Flow of NMR Experiments

The following diagram outlines the logical progression of NMR experiments for comprehensive structural analysis.

G Start Start with Sample NMR_1D ¹H & ¹³C NMR Initial Structural Information Start->NMR_1D NMR_COSY COSY ¹H-¹H Connectivity NMR_1D->NMR_COSY NMR_HSQC HSQC ¹H-¹³C Direct Correlation NMR_1D->NMR_HSQC NMR_HMBC HMBC ¹H-¹³C Long-Range Correlation NMR_COSY->NMR_HMBC NMR_HSQC->NMR_HMBC NMR_NOESY NOESY/ROESY Spatial Proximity & Stereochemistry NMR_HMBC->NMR_NOESY Structure Final Structure NMR_NOESY->Structure

Caption: Logical progression of NMR experiments.

General Spectrometer Setup
  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Tune and match the probe for the ¹H and ¹³C frequencies.[1]

  • Shim the magnetic field to achieve high homogeneity and sharp signals.[1]

Protocol for ¹H NMR
ParameterRecommended Value
Pulse Programzg30 or zg
Spectral Width (SW)12-16 ppm
Acquisition Time (AQ)2-4 s
Relaxation Delay (D1)1-5 s
Number of Scans (NS)8-16
Protocol for ¹³C NMR
ParameterRecommended Value
Pulse Programzgpg30 (with proton decoupling)
Spectral Width (SW)0-220 ppm
Acquisition Time (AQ)1-2 s
Relaxation Delay (D1)2-5 s
Number of Scans (NS)1024 or more, depending on concentration
Protocol for 2D COSY
ParameterRecommended Value
Pulse Programcosygpqf
Spectral Width (SW) in F1 & F2Same as ¹H spectrum
Time Domain (TD) in F21K-2K points
Time Domain (TD) in F1128-256 increments
Number of Scans (NS)2-8
Relaxation Delay (D1)1-2 s
Protocol for 2D HSQC
ParameterRecommended Value
Pulse Programhsqcedetgpsp
Spectral Width (SW) in F2 (¹H)Same as ¹H spectrum
Spectral Width (SW) in F1 (¹³C)0-160 ppm (or as needed)
Time Domain (TD) in F21K-2K points
Time Domain (TD) in F1128-256 increments
Number of Scans (NS)2-8
Relaxation Delay (D1)1-2 s
Protocol for 2D HMBC
ParameterRecommended Value
Pulse Programhmbcgplpndqf
Spectral Width (SW) in F2 (¹H)Same as ¹H spectrum
Spectral Width (SW) in F1 (¹³C)0-220 ppm
Time Domain (TD) in F21K-2K points
Time Domain (TD) in F1256-512 increments
Number of Scans (NS)8-32
Relaxation Delay (D1)1.5-2.5 s
Long-range coupling delay (D6)Optimized for ~8 Hz (e.g., 62.5 ms)
Protocol for 2D NOESY
ParameterRecommended Value
Pulse Programnoesygpphpp
Spectral Width (SW) in F1 & F2Same as ¹H spectrum
Time Domain (TD) in F21K-2K points
Time Domain (TD) in F1128-256 increments
Number of Scans (NS)8-16
Relaxation Delay (D1)1-2 s
Mixing Time (D8)0.5-1.0 s for small molecules

Data Processing and Interpretation

  • Fourier Transformation: Apply Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. For 2D data, this is done in both dimensions.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Correct any distortions in the baseline.

  • Calibration: Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integration (1D): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Analysis (2D): Identify cross-peaks in the 2D spectra and use them to build up the molecular structure based on the correlations described above.

By systematically applying these NMR techniques and following the provided protocols, researchers can confidently and accurately elucidate the complex structures of novel cyclopentene-containing compounds.

References

Application Notes and Protocols: 15-Deoxy-Δ¹²,¹⁴-Prostaglandin J₂ as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound "Malonylurea-cyclopentene-butanoic acid" does not correspond to a recognized chemical entity in the scientific literature. However, the structural components described—a cyclopentene (B43876) ring and a carboxylic acid moiety—are characteristic of cyclopentenone prostaglandins (B1171923). A prominent member of this class, widely used as a molecular probe in cell signaling and drug discovery, is 15-Deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) . This document provides detailed application notes and protocols for the use of 15d-PGJ₂ as a molecular probe.

15d-PGJ₂ is a naturally occurring metabolite of prostaglandin (B15479496) D₂ (PGD₂) that functions as a potent anti-inflammatory agent and a modulator of various signaling pathways.[1][2][3][4][5] It is a high-affinity ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis, inflammation, and metabolism.[1][2][5][6] Beyond its PPARγ-dependent effects, 15d-PGJ₂ exhibits significant bioactivity through PPARγ-independent mechanisms, primarily due to the reactive α,β-unsaturated carbonyl group in its cyclopentenone ring.[1][5][7] This feature allows it to form covalent adducts with nucleophilic residues (like cysteine) on target proteins, directly modulating their function.[2][8]

Key Applications
  • Inflammation Research : Investigating anti-inflammatory pathways and the resolution phase of inflammation.[9] 15d-PGJ₂ is known to inhibit the pro-inflammatory NF-κB signaling pathway at multiple levels.[1][3]

  • Cancer Biology : Studying mechanisms of apoptosis, cell cycle arrest, and anti-angiogenic effects in various cancer cell lines.[10][11]

  • Neurobiology : Exploring its role in neuroinflammation and neuronal cell apoptosis.[8]

  • Drug Discovery : Serving as a lead compound for the development of novel anti-inflammatory and anti-neoplastic drugs.[2][5] It is also used to study the activation of the Nrf2-Keap1 antioxidant pathway.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for 15d-PGJ₂ from various studies, providing a reference for its potency and efficacy in different biological contexts.

Table 1: Receptor Binding and Cellular Differentiation

ParameterValueCell/SystemReference
EC₅₀ (PPARγ Binding)2 µMMurine Chimera System[6]
EC₅₀ (Adipocyte Differentiation)7 µMC3H10T1/2 Fibroblasts[6]

Table 2: Anti-inflammatory and Anti-hyperalgesic Activity

ParameterValueModel SystemReference
ED₅₀ (Anti-hyperalgesia)5.8 ngCarrageenan-induced muscle hyperalgesia (rat)[13]
IC₅₀ (PGE₂ Release Inhibition)9.2 nM (Indomethacin)Cat Iris/Ciliary Muscle (as a comparative inhibitor)[14]

Table 3: Anti-tumor Activity

ParameterValueCell Line/ModelReference
Treatment Concentration (Apoptosis Induction)20 µMU2-OS & Saos-2 (Osteosarcoma)[15]
Treatment Dose (Colitis Resolution)2 mg/kgDSS-induced murine colitis[9]

Signaling Pathways and Mechanisms of Action

15d-PGJ₂ exerts its effects through a complex network of signaling pathways, acting via both PPARγ-dependent and -independent mechanisms.

PPARγ-Dependent Signaling

As a high-affinity ligand, 15d-PGJ₂ binds to and activates PPARγ.[1][2] This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to many of the anti-inflammatory and metabolic effects of 15d-PGJ₂.[1][12]

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15d_PGJ2_cyto 15d-PGJ2 PPARg_RXR_inactive PPARγ-RXR (Inactive) 15d_PGJ2_cyto->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ-RXR-15d-PGJ2 (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Translocation PPRE PPRE (DNA) PPARg_RXR_active->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates

PPARγ-Dependent Gene Regulation by 15d-PGJ₂
PPARγ-Independent Inhibition of NF-κB Signaling

15d-PGJ₂ potently inhibits the NF-κB pathway through direct covalent modification of key signaling proteins, a mechanism independent of PPARγ activation.[1][2][3] This occurs via two primary routes:

  • Inhibition of IκB Kinase (IKK): 15d-PGJ₂ forms a covalent adduct with critical cysteine residues on the IKK complex, inhibiting its kinase activity. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[1][3]

  • Direct Inhibition of NF-κB DNA Binding: 15d-PGJ₂ can also directly modify cysteine residues within the DNA-binding domains of NF-κB subunits (e.g., p65), preventing the transcription factor from binding to its target DNA sequences.[1][2]

NFkB_Inhibition_Pathway Stimulus Inflammatory Stimulus (e.g., TNFα, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) IkBa_p->NFkB_active IκBα Degradation Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates 15d_PGJ2 15d-PGJ2 15d_PGJ2->IKK Inhibits (Covalent Adduct) 15d_PGJ2->NFkB_active Inhibits DNA Binding (Covalent Adduct)

PPARγ-Independent Inhibition of the NF-κB Pathway

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: In Vitro Inhibition of NF-κB Activation

This protocol is designed to assess the inhibitory effect of 15d-PGJ₂ on NF-κB activation in a cell-based assay.

Materials:

  • Cell line (e.g., RAW264.7 macrophages, HeLa cells)[1]

  • Cell culture medium and supplements

  • 15d-PGJ₂ (stock solution in DMSO or ethanol)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα))

  • Reagents for Western Blotting (lysis buffer, antibodies for IκBα, phospho-IκBα, and a loading control like β-actin)

  • Reagents for Electrophoretic Mobility Shift Assay (EMSA) or NF-κB reporter assay.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of 15d-PGJ₂ (e.g., 1-30 µM) or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNFα) to the culture medium and incubate for the appropriate time to induce NF-κB activation (e.g., 15-30 minutes for IκBα degradation, 1-2 hours for nuclear translocation).

  • Cell Lysis and Analysis:

    • For Western Blotting: Harvest cells, prepare whole-cell lysates, and perform Western blotting to analyze the levels of total and phosphorylated IκBα. A decrease in IκBα degradation in 15d-PGJ₂-treated cells indicates inhibition of the pathway upstream of IκBα.

    • For EMSA or Reporter Assay: Prepare nuclear extracts (for EMSA) or lyse cells (for reporter assay) according to the manufacturer's instructions to measure NF-κB DNA-binding activity or transcriptional activity, respectively.

Protocol_Workflow A 1. Seed Cells (e.g., RAW264.7) B 2. Pre-treat with 15d-PGJ2 or Vehicle A->B C 3. Stimulate with LPS/TNFα B->C D 4. Harvest Cells & Prepare Lysates (Cytoplasmic/Nuclear) C->D E Analyze IκBα Degradation (Western Blot) D->E Cytoplasmic Lysate F Analyze NF-κB DNA Binding (EMSA/Reporter Assay) D->F Nuclear Extract

Workflow for NF-κB Inhibition Assay
Protocol 2: In Vitro Cell Viability and Apoptosis Assay

This protocol measures the effect of 15d-PGJ₂ on the viability and induction of apoptosis in cancer cells.

Materials:

  • Cancer cell line (e.g., U2-OS, Saos-2 osteosarcoma cells)[15]

  • Cell culture medium and supplements

  • 15d-PGJ₂ (stock solution in DMSO or ethanol)

  • Reagents for MTT assay or similar cell viability assay

  • Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide staining kit, antibodies for cleaved caspase-3)

  • Flow cytometer and/or Western blotting equipment

Procedure:

  • Cell Seeding: Plate cells in multi-well plates suitable for the chosen assay.

  • Treatment: Treat cells with a range of 15d-PGJ₂ concentrations (e.g., 5-40 µM) for various time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • At the end of the treatment period, add MTT reagent to each well and incubate according to the manufacturer's protocol.

    • Add solubilization solution and measure the absorbance to determine the percentage of viable cells relative to the vehicle-treated control.

  • Apoptosis Detection:

    • Flow Cytometry: Harvest cells and stain with Annexin V-FITC and Propidium Iodide. Analyze the cell populations using a flow cytometer to quantify early and late apoptotic cells.

    • Western Blotting: Prepare cell lysates and perform Western blotting to detect the expression of apoptosis markers such as cleaved caspase-3 or cleaved PARP. An increase in these markers indicates apoptosis induction.[15]

Safety Precautions: 15d-PGJ₂ should be handled with care. As it is typically dissolved in organic solvents like DMSO or ethanol, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. All manipulations should be performed in a chemical fume hood or a biological safety cabinet. Dispose of waste according to institutional guidelines.

References

Application Notes and Protocols for the Conjugation of Malonylurea-cyclopentene-butanoic Acid to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of a synthesized hapten, Malonylurea-cyclopentene-butanoic acid, to carrier proteins. This method is particularly relevant for the development of immunogens for antibody production and tracers for immunoassays, such as Fluorescence Polarization Immunoassays (FPIA). The protocol is based on the well-established carbodiimide (B86325) chemistry for coupling carboxylic acids to primary amines on proteins.

Overview of the Conjugation Strategy

The conjugation of this compound to a protein is achieved through the formation of a stable amide bond. The carboxylic acid moiety of the hapten is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to form a semi-stable amine-reactive Sulfo-NHS ester. This activated hapten then readily reacts with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) on the surface of the target protein to form a covalent amide linkage. This two-step process minimizes protein-protein crosslinking.[1][2]

The resulting protein conjugate can be used for various applications, including:

  • Immunogen preparation: To elicit an antibody response against the Malonylurea-cyclopentene moiety.

  • Immunoassay development: As a component in competitive binding assays.

  • Drug delivery research: To study the effects of conjugating small molecule drugs to protein carriers.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. All reagents should be of high purity (analytical grade or higher).

Table 1: Materials and Reagents

Reagent/Material Supplier (Example) Purpose Storage
This compoundCustom SynthesisHapten to be conjugated4°C, desiccated
Carrier Protein (e.g., BSA, KLH)Thermo Fisher ScientificProtein to be labeled4°C or -20°C
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo Fisher ScientificCarboxyl group activator-20°C, desiccated
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher ScientificStabilizes EDC-activated intermediate4°C, desiccated
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)-Buffer for EDC/Sulfo-NHS reaction4°C
Coupling Buffer (PBS, pH 7.2-7.4)-Buffer for conjugation to protein4°C
Quenching Buffer (1 M Tris-HCl, pH 8.0)-To stop the conjugation reactionRoom Temperature
Anhydrous Dimethylformamide (DMF)Sigma-AldrichSolvent for dissolving the haptenRoom Temperature
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher ScientificPurification of the conjugateRoom Temperature
Bicinchoninic Acid (BCA) Protein Assay KitThermo Fisher ScientificProtein concentration determination4°C
UV-Vis Spectrophotometer-To measure absorbance for concentration-

Experimental Protocols

This section provides detailed step-by-step procedures for the conjugation of this compound to a carrier protein.

Proper preparation of all solutions is critical for successful conjugation.

  • Carrier Protein Solution: Prepare a 5-10 mg/mL solution of the carrier protein (e.g., Bovine Serum Albumin - BSA) in Coupling Buffer (PBS, pH 7.2).

  • Hapten Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF.

  • EDC/Sulfo-NHS Solution: Immediately before use, prepare a 100 mM EDC and 100 mM Sulfo-NHS solution in Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Use immediately after preparation.[2]

This two-step protocol first activates the hapten before adding it to the protein to improve efficiency and reduce the risk of protein polymerization.[1][3]

  • Combine the hapten with EDC and Sulfo-NHS in Activation Buffer. The molar ratio of Hapten:EDC:Sulfo-NHS should be optimized, but a starting point of 1:2:2 is recommended.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Table 2: Example Activation Reaction Setup

Component Volume/Mass Final Concentration (Example)
Hapten Stock (25 mM in DMF)20 µL1 mM
Activation Buffer (pH 6.0)480 µL-
EDC (from 100 mM stock)25 µL5 mM
Sulfo-NHS (from 100 mM stock)25 µL5 mM
Total Volume 550 µL -
  • Add the activated hapten solution from step 3.2 to the carrier protein solution. The molar ratio of hapten to protein will determine the final degree of labeling and should be optimized for the specific application. A starting molar excess of 20-50 fold of hapten over protein is recommended.

  • Incubate the conjugation reaction for 2 hours at room temperature with gentle stirring or rocking. Alternatively, the reaction can be performed overnight at 4°C.

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

  • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Remove unreacted hapten and reaction byproducts by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with PBS, pH 7.4.

  • Follow the manufacturer's protocol for the desalting column. Collect the purified protein conjugate.

Characterization of the Protein Conjugate

After purification, it is essential to characterize the conjugate to determine its concentration and the degree of labeling.

  • Determine the protein concentration of the purified conjugate using a standard protein assay, such as the BCA assay.

  • Use the unconjugated carrier protein to generate a standard curve.

The degree of labeling (molar ratio of hapten to protein) can be estimated using UV-Vis spectrophotometry if the hapten has a unique absorbance peak that is sufficiently separated from the protein's absorbance at 280 nm. The barbiturate (B1230296) ring of the hapten is expected to absorb in the UV range.

  • Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of the hapten (Amax_hapten).

  • Calculate the protein concentration using the following formula, correcting for the hapten's absorbance at 280 nm: Protein Conc. (M) = [A280 - (Amax_hapten × CF)] / εprotein Where:

    • CF (Correction Factor) = Absorbance of the hapten at 280 nm / Absorbance of the hapten at its λmax.

    • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., for BSA, 43,824 M-1cm-1).

  • Calculate the hapten concentration: Hapten Conc. (M) = Amax_hapten / εhapten Where:

    • εhapten = Molar extinction coefficient of the hapten at its λmax (must be determined experimentally).

  • Calculate the molar ratio: Molar Ratio = Hapten Conc. (M) / Protein Conc. (M)

Table 3: Example Conjugation Characterization Data

Parameter Value
A280 of Conjugate1.25
Amax_hapten of Conjugate0.60
εprotein (BSA)43,824 M-1cm-1
εhapten (Hypothetical)15,000 M-1cm-1
Correction Factor (CF)0.2
Calculated Protein Concentration2.58 x 10-5 M
Calculated Hapten Concentration4.00 x 10-5 M
Hapten:Protein Molar Ratio 15.5 : 1

Visualization of Workflows and Applications

The following diagram illustrates the complete experimental workflow for the conjugation of this compound to a protein.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis Hapten Hapten Stock Solution Activation Activate Hapten (EDC/Sulfo-NHS) Hapten->Activation Protein Protein Solution Conjugation Conjugate to Protein Protein->Conjugation Buffers Activation & Coupling Buffers Buffers->Activation Activation->Conjugation 15-30 min Quench Quench Reaction Conjugation->Quench 2 hr - Overnight Purification Purify Conjugate (Desalting Column) Quench->Purification Characterization Characterize (UV-Vis, BCA) Purification->Characterization FinalProduct Final Conjugate (Protein-Hapten) Characterization->FinalProduct

Caption: Experimental workflow for protein conjugation.

The protein-hapten conjugate can be used to develop a competitive immunoassay to detect the free hapten (analyte) in a sample. The principle of FPIA is based on the difference in the rotational speed of a small fluorescent molecule (tracer) when it is free in solution versus when it is bound to a large antibody.[4][5][6]

FPIA_Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Tracer1 Fluorescent Tracer Ab1->Tracer1 Binds Result1 High Polarization (Tracer is Bound) Result2 Low Polarization (Tracer is Free) Ab2 Antibody Analyte2 Analyte Ab2->Analyte2 Binds Tracer2 Fluorescent Tracer

Caption: Principle of Fluorescence Polarization Immunoassay.

References

Application Notes: High-Throughput Screening of Malonylurea-cyclopentene-butanoic acid for PPARγ Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malonylurea-cyclopentene-butanoic acid represents a novel synthetic molecule designed for targeted therapeutic applications. This compound integrates two key pharmacophores: the malonylurea (barbituric acid) core and a cyclopentene-butanoic acid side chain. The barbituric acid scaffold is a versatile heterocyclic structure known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2][3]. The cyclopentene-butanoic acid moiety is structurally analogous to cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which are natural ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[4][5]. The rationale behind this molecular design is to create a potent and selective modulator of PPARγ, leveraging the biological activities of both structural components.

Postulated Mechanism of Action: PPARγ Modulation

It is hypothesized that this compound functions as a modulator of PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. PPARγ plays a crucial role in adipogenesis, glucose metabolism, and inflammation[4][6][7]. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription[8]. The activation of PPARγ is associated with insulin (B600854) sensitization and anti-inflammatory responses[9][10].

Potential Therapeutic Applications

Given its design as a potential PPARγ modulator, this compound may have therapeutic potential in a variety of diseases:

  • Type 2 Diabetes and Metabolic Syndrome: As a PPARγ agonist, it could improve insulin sensitivity and regulate glucose homeostasis[4][10].

  • Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of PPARγ activation, combined with the known anti-inflammatory effects of some barbituric acid derivatives, suggest potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease[2][9][11].

  • Oncology: PPARγ ligands have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, indicating a potential role as an anti-neoplastic agent[5][10].

High-Throughput Screening Strategy

A tiered high-throughput screening (HTS) approach is recommended to identify and characterize the activity of this compound and its analogs. This involves a primary screen to identify binders, followed by secondary and tertiary assays to confirm functional activity and elucidate the mechanism of action.

Data Presentation

Table 1: Potency of Known PPARγ Modulators

This table provides reference EC50/IC50 values for well-characterized PPARγ modulators that can be used as controls in screening assays.

CompoundTypeAssay TypeEC50 / IC50 (nM)
RosiglitazoneFull AgonistCell-based Reporter30 - 100
PioglitazoneFull AgonistCell-based Reporter100 - 500
15d-PGJ2Natural AgonistBinding Assay~2000
GW9662AntagonistCoactivator Recruitment30 - 200
T0070907Inverse AgonistCorepressor Recruitment1 - 10

Experimental Protocols

Protocol 1: Primary HTS - Competitive Binding Scintillation Proximity Assay (SPA)

This assay is designed to identify compounds that bind to the PPARγ ligand-binding domain (LBD) by competing with a radiolabeled ligand.

Materials:

  • Recombinant human PPARγ-LBD and RXRα-LBD

  • Biotinylated PPAR Response Element (PPRE) oligonucleotide

  • [3H]-Rosiglitazone (radiolabeled ligand)

  • Streptavidin-coated SPA beads

  • Assay Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT, 10% glycerol

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Methodology:

  • Prepare the PPARγ/RXRα/PPRE complex by incubating PPARγ-LBD, RXRα-LBD, and biotinylated PPRE in assay buffer for 30 minutes at 4°C.

  • In a 384-well plate, add 1 µL of test compound or DMSO (control).

  • Add 20 µL of the pre-formed protein-DNA complex to each well.

  • Add 10 µL of [3H]-Rosiglitazone to each well (final concentration ~5 nM).

  • Incubate for 1 hour at room temperature.

  • Add 20 µL of streptavidin-coated SPA beads to each well.

  • Incubate for 2 hours at room temperature to allow the complex to bind to the beads.

  • Centrifuge the plates at 500 x g for 2 minutes.

  • Measure the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Compounds that displace [3H]-Rosiglitazone will result in a decreased SPA signal.

  • Calculate the percent inhibition for each compound relative to the high (no competitor) and low (excess unlabeled rosiglitazone) controls.

  • Hits are typically defined as compounds that exhibit >50% inhibition at a given concentration (e.g., 10 µM).

Protocol 2: Secondary HTS - TR-FRET Coactivator Recruitment Assay

This assay measures the ability of a test compound to promote the interaction between the PPARγ-LBD and a coactivator peptide.

Materials:

  • GST-tagged PPARγ-LBD

  • Europium-labeled anti-GST antibody

  • Biotinylated coactivator peptide (e.g., from SRC-1)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.01% BSA

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume black microplates

Methodology:

  • In a 384-well plate, add 1 µL of test compound or DMSO (control).

  • Add 10 µL of a solution containing GST-PPARγ-LBD and the Europium-labeled anti-GST antibody.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a solution containing the biotinylated coactivator peptide and SA-APC.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters (excitation at 340 nm, emission at 615 nm and 665 nm).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Agonist compounds will increase the TR-FRET ratio.

  • Determine the EC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.

Protocol 3: Tertiary HTS - Cell-Based Reporter Gene Assay

This assay measures the transcriptional activity of PPARγ in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for Gal4-PPARγ-LBD fusion protein

  • Reporter vector containing a Gal4 upstream activation sequence (UAS) driving luciferase expression

  • Transfection reagent

  • Cell culture medium (DMEM with 10% FBS)

  • Luciferase assay reagent

  • White, opaque 384-well cell culture plates

Methodology:

  • Co-transfect HEK293T cells with the Gal4-PPARγ-LBD expression vector and the luciferase reporter vector.

  • Plate the transfected cells into 384-well plates and allow them to attach overnight.

  • Remove the medium and add fresh medium containing the test compounds at various concentrations.

  • Incubate for 18-24 hours.

  • Remove the medium and add luciferase assay reagent to each well.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the luciferase signal to a control for cell viability if necessary.

  • Calculate the fold activation relative to the vehicle (DMSO) control.

  • Determine the EC50 for agonist compounds from the dose-response curves.

Mandatory Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Malonylurea- cyclopentene- butanoic acid PPARg PPARγ Ligand->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer RXR RXR CoR Corepressors CoR->PPARg_RXR Dissociation PPARg_RXR_N PPARγ-RXR PPARg_RXR->PPARg_RXR_N Translocation PPRE PPRE PPARg_RXR_N->PPRE Binds CoA Coactivators CoA->PPRE Recruitment Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Insulin Sensitization, Anti-inflammation) Gene_Transcription->Biological_Response Leads to

Caption: PPARγ signaling pathway activated by a ligand.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation cluster_characterization Lead Characterization Compound_Library Compound Library Primary_Screen Primary Screen (e.g., Binding Assay) Compound_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Secondary_Screen Secondary Screen (e.g., Functional Assay) Dose_Response->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Tertiary_Screen Tertiary Screen (e.g., Cell-based Assay) Confirmed_Hits->Tertiary_Screen SAR Structure-Activity Relationship (SAR) Tertiary_Screen->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: General workflow for high-throughput screening.

References

Troubleshooting & Optimization

Technical Support Center: Malonylurea-cyclopentene-butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Malonylurea-cyclopentene-butanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in this synthesis.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the synthesis of this compound can arise from various factors, from reactant purity to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My reaction yield is consistently low. Where should I start troubleshooting?

A1: Start by systematically evaluating the key stages of your synthesis. The overall synthesis is likely a Michael addition reaction. The general troubleshooting workflow can be visualized as follows:

G start Low Yield Observed reactant_purity Step 1: Verify Reactant Purity & Integrity start->reactant_purity reaction_conditions Step 2: Optimize Reaction Conditions reactant_purity->reaction_conditions workup_purification Step 3: Evaluate Work-up & Purification reaction_conditions->workup_purification side_reactions Step 4: Investigate Potential Side Reactions workup_purification->side_reactions success Improved Yield side_reactions->success

Caption: A stepwise troubleshooting workflow for low yield synthesis.

Q2: How do I assess the purity of my starting materials?

A2: The purity of malonylurea (barbituric acid) and the cyclopentene-butanoic acid derivative is critical. Impurities can interfere with the reaction.

  • Malonylurea (Barbituric Acid):

    • Appearance: Should be a white crystalline solid.

    • Purity Check: Confirm purity using NMR and melting point analysis. The melting point should be sharp and consistent with literature values (approx. 248 °C).

  • Cyclopentene-butanoic acid derivative:

    • Purity Check: Use NMR and GC-MS to check for impurities, such as isomers or residual starting materials from its own synthesis.

    • Storage: Cyclopentene (B43876) derivatives can be prone to oxidation or polymerization. Ensure it has been stored under an inert atmosphere and at a low temperature.[1]

Q3: What are the critical reaction conditions to optimize for the Michael Addition?

A3: The Michael addition of barbituric acid to an α,β-unsaturated carbonyl compound is sensitive to several factors.[2][3][4] A systematic optimization of these parameters is recommended.

  • Base Selection: The choice and amount of base are crucial for deprotonating the barbituric acid.

  • Solvent: The solvent can significantly influence reaction rate and solubility of reactants.

  • Temperature: Temperature affects the reaction kinetics and the stability of the product.

  • Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation.

Below is a table summarizing starting points and ranges for optimization:

ParameterStarting ConditionOptimization RangeRationale
Base Diethylamine (B46881) (Et2NH)Triethylamine, DBU, NaOEtThe basicity of the catalyst can influence the rate of enolate formation and side reactions.[2][5]
Solvent EthanolWater, THF, DMFSolvent polarity can affect the solubility of the reactants and the stability of the intermediate. Aqueous media can be effective and environmentally friendly.[2][6]
Temperature Room Temperature0 °C to RefluxLower temperatures may reduce side reactions, while higher temperatures can increase the reaction rate.
Reaction Time 12 hours1 to 24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal time.

Q4: I'm observing multiple spots on my TLC plate after the reaction. What could be the side products?

A4: The formation of multiple products is a common issue. Potential side reactions include:

  • Double Addition: A second molecule of the cyclopentene derivative could react with the initial product.

  • Polymerization: The cyclopentene starting material or product might polymerize, especially at higher temperatures or in the presence of acid/base catalysts.[7]

  • Decomposition: The barbituric acid ring can be susceptible to hydrolysis under harsh basic or acidic conditions.

The following diagram illustrates potential reaction pathways:

G Reactants Malonylurea + Cyclopentene-butanoic acid Desired_Product Desired Product (this compound) Reactants->Desired_Product Michael Addition (1,4-Addition) Double_Addition Side Product: Double Addition Reactants->Double_Addition Further Reaction Polymerization Side Product: Polymerization Reactants->Polymerization Undesired Polymerization Decomposition Side Product: Decomposition Desired_Product->Decomposition Degradation G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Malonylurea Malonylurea Enolate Enolate Malonylurea->Enolate + Base Protonated Base Protonated Base Enolate->Protonated Base EnolateCyclopentene\nderivative EnolateCyclopentene derivative Intermediate Intermediate EnolateCyclopentene\nderivative->Intermediate IntermediateProtonated Base IntermediateProtonated Base Final Product Final Product IntermediateProtonated Base->Final Product

References

Technical Support Center: Malonylurea-cyclopentene-butanoic acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Malonylurea-cyclopentene-butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

This compound possesses both polar functional groups (malonylurea, carboxylic acid) and a non-polar moiety (cyclopentene-butanoic acid side chain). The crystalline structure and the lipophilic nature of the cyclopentene-butanoic acid side chain can contribute to low aqueous solubility. The parent compound, barbituric acid (malonylurea), is water-soluble, but the addition of the lipophilic side chain likely decreases its solubility in aqueous media.

Q2: What are the initial steps to assess the solubility of my compound?

A preliminary solubility assessment should be conducted in a range of pharmaceutically relevant solvents. This includes water, buffers at various pH values (e.g., pH 2, 7.4, 9), and organic solvents such as ethanol, methanol, DMSO, and acetone. This will help in understanding the physicochemical properties of the compound and guide the selection of an appropriate solubilization strategy.

Q3: Can pH modification be used to improve the solubility of this compound?

Yes, pH modification is a primary strategy to explore. The molecule contains a carboxylic acid group and an acidic malonylurea moiety (pKa of barbituric acid is ~4).[1] Therefore, its solubility is expected to be pH-dependent. In basic solutions, these acidic protons will be deprotonated, forming a more soluble salt. A pH-solubility profile should be experimentally determined.

Q4: What are the most common formulation strategies for improving the solubility of poorly soluble compounds?

Common strategies can be broadly categorized into physical and chemical modifications.[2]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), solid dispersions, and modifications to the crystal state (polymorphs, amorphous forms).[2][3]

  • Chemical Modifications: These involve the use of co-solvents, surfactants, cyclodextrins (inclusion complexation), salt formation, and hydrotropy.[2][3][4]

Troubleshooting Guide

Issue: Low Aqueous Solubility

This section provides a systematic approach to troubleshooting and improving the aqueous solubility of this compound.

Step 1: Preliminary Solubility Assessment

  • Problem: The compound is "oiling out" or precipitating from aqueous solutions.

  • Solution: Determine the intrinsic solubility in water and a range of buffers. This baseline data is crucial for evaluating the effectiveness of any enhancement technique.

Step 2: pH Adjustment

  • Problem: The compound remains poorly soluble even after initial attempts.

  • Protocol:

    • Prepare a suspension of the compound in a series of buffers ranging from pH 2 to 10.

    • Equilibrate the samples for a set period (e.g., 24-48 hours) at a controlled temperature.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to identify the pH at which solubility is maximized.

Step 3: Co-solvent Systems

  • Problem: pH adjustment alone does not achieve the desired concentration.

  • Approach: The addition of a water-miscible organic solvent can increase solubility.[5]

  • Common Co-solvents: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and glycerin.

  • Experimental Workflow:

cluster_0 Co-solvent Screening Workflow A Prepare stock solution of compound in co-solvent (e.g., Ethanol) C Titrate stock solution into buffers A->C B Prepare a series of aqueous buffers B->C D Observe for precipitation C->D E Determine maximum aqueous co-solvent concentration D->E Start Start: Poorly Soluble Compound IsIonizable Is the compound ionizable? Start->IsIonizable PhAdjustment pH Adjustment IsIonizable->PhAdjustment Yes CoSolvent Co-solvent / Surfactant IsIonizable->CoSolvent No CheckSolubility1 Sufficient Solubility? PhAdjustment->CheckSolubility1 CheckSolubility1->CoSolvent No End Optimized Formulation CheckSolubility1->End Yes CheckSolubility2 Sufficient Solubility? CoSolvent->CheckSolubility2 SolidDispersion Solid Dispersion CheckSolubility2->SolidDispersion No CheckSolubility2->End Yes CheckSolubility3 Sufficient Solubility? SolidDispersion->CheckSolubility3 Nanotechnology Nanotechnology CheckSolubility3->Nanotechnology No CheckSolubility3->End Yes Nanotechnology->End

References

Technical Support Center: Malonylurea-Cyclopentene-Butanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonylurea-cyclopentene-butanoic acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this compound conjugation?

The conjugation typically proceeds in two main stages. First, the butanoic acid's carboxylic acid is activated, often using carbodiimide (B86325) chemistry, to form an amide bond with an amine-containing molecule. Second, the cyclopentenone moiety undergoes a Michael addition reaction, typically with a thiol-containing molecule like a cysteine residue on a protein.

Q2: What are the critical reaction parameters to control for successful conjugation?

Successful conjugation depends on several factors, including pH, reagent stoichiometry, buffer composition, and reaction time. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction with a primary amine is optimal at a pH of 7-8.[1] The Michael addition of a thiol to the cyclopentenone is also pH-dependent, with higher pH favoring the reaction.[2][3]

Q3: How can I monitor the progress of the conjugation reaction?

Reaction progress can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool to identify the starting materials, intermediates, and the final conjugate.[4][5] Size-exclusion chromatography (SEC) can be used to detect the formation of larger conjugates and aggregates.[6][7]

Troubleshooting Guide

Low Conjugation Yield

Problem: The final conjugate is obtained in a low yield.

Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation - Ensure EDC and NHS/sulfo-NHS are fresh and have been stored properly. EDC is moisture-sensitive.[8] - Optimize the EDC:NHS ratio; typically a molar excess of both reagents relative to the carboxylic acid is used.[9][10] - Perform the activation step in an amine-free and carboxylate-free buffer, such as MES buffer, at a pH of 5-6.[1][8]
Hydrolysis of Activated Ester - The NHS-ester intermediate is susceptible to hydrolysis. Add the amine-containing molecule promptly after the activation step.[9] - Consider a two-step protocol where the excess EDC and byproducts are removed before adding the amine.[1]
Suboptimal pH for Amine Coupling - After the activation step, adjust the pH of the reaction mixture to 7.2-7.5 for efficient amide bond formation.[1]
Inefficient Michael Addition - The thiol-Michael addition is pH-dependent. Ensure the reaction pH is between 7 and 8.5 to favor the deprotonated, more nucleophilic thiolate anion.[2] - If conjugating to a protein, ensure that the target cysteine residue is accessible and not buried within the protein's structure.
Steric Hindrance - The malonylurea, cyclopentenone, or the target molecule may be sterically hindered, preventing efficient reaction. Consider using a longer linker to increase the distance between the reactive moieties.
Side Reactions and Impurities

Problem: The final product contains significant impurities or is a heterogeneous mixture.

Possible Cause Suggested Solution
Formation of Urea (B33335) Byproducts - Excess EDC can react with the activated carboxylic acid or other nucleophiles to form stable N-acylisourea byproducts. Use an optimal amount of EDC and consider adding NHS or sulfo-NHS to form a more stable intermediate.[11]
Inter- and Intramolecular Crosslinking - If the molecule to be conjugated contains multiple reactive sites (e.g., multiple amines or thiols), crosslinking can occur. Use a molar excess of one reactant to favor the desired 1:1 conjugation.
Modification of Other Residues - At higher pH values, EDC can react with tyrosine, serine, and threonine residues. Maintain careful pH control throughout the reaction. - The cyclopentenone moiety can potentially react with other nucleophiles, such as the ε-amino group of lysine, although the reaction with thiols is generally much faster.[12]
Aggregation of Conjugates - Conjugation can sometimes lead to aggregation, especially with proteins. Analyze the product by size-exclusion chromatography (SEC).[6] To minimize aggregation, optimize the conjugation ratio and consider adding stabilizing excipients.
Difficulty in Purification

Problem: The desired conjugate is difficult to separate from starting materials and byproducts.

Possible Cause Suggested Solution
Similar Physicochemical Properties - If the conjugate has similar properties to the starting materials, purification by standard chromatography can be challenging. - Consider using affinity chromatography if one of the components has a suitable tag. - Size-exclusion chromatography (SEC) can be effective for separating the larger conjugate from smaller reactants and byproducts.[6]
Presence of EDC Byproducts - The urea byproduct from EDC is water-soluble and can often be removed by dialysis or desalting columns.[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Amide Coupling

This protocol describes the activation of the butanoic acid moiety followed by conjugation to an amine-containing molecule.

  • Activation:

    • Dissolve the this compound in an amine-free buffer (e.g., 50 mM MES, pH 6.0).

    • Prepare fresh solutions of EDC and sulfo-NHS in the same activation buffer.

    • Add a 5 to 10-fold molar excess of EDC and sulfo-NHS to the butanoic acid solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

  • Purification (Optional but Recommended):

    • Remove excess EDC and sulfo-NHS using a desalting column equilibrated with a suitable coupling buffer (e.g., PBS, pH 7.2-7.5).[1]

  • Conjugation:

    • Immediately add the amine-containing molecule to the activated butanoic acid solution. A slight molar excess of the amine may be used.

    • If not purified in the previous step, adjust the pH of the reaction mixture to 7.2-7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 10-50 mM to consume any remaining activated esters.

Protocol 2: Thiol-Michael Addition

This protocol describes the conjugation of the cyclopentenone moiety to a thiol-containing molecule (e.g., a protein with a cysteine residue).

  • Preparation:

    • Dissolve the this compound conjugate (from Protocol 1) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure the thiol-containing molecule is in the same buffer. If it is a protein, ensure any disulfide bonds that are not meant to react are intact.

  • Conjugation:

    • Add the cyclopentenone-containing molecule to the thiol-containing molecule. The stoichiometry will depend on the desired degree of labeling.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for several hours. The reaction is generally rapid.[12]

  • Purification:

    • Remove excess unreacted molecules and byproducts by size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

Visualizations

G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Michael Addition Malonylurea_Cyclopentene_Butanoic_Acid Malonylurea-Cyclopentene- Butanoic Acid Activated_Ester NHS-Activated Ester Malonylurea_Cyclopentene_Butanoic_Acid->Activated_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Urea_Byproduct Urea Byproduct EDC_NHS->Urea_Byproduct Amide_Conjugate Amide-Linked Conjugate Activated_Ester->Amide_Conjugate Coupling Amine_Molecule Amine-Containing Molecule (R-NH2) Amine_Molecule->Amide_Conjugate Final_Conjugate Final Conjugate Amide_Conjugate->Final_Conjugate Thiol Addition Thiol_Molecule Thiol-Containing Molecule (R'-SH) Thiol_Molecule->Final_Conjugate

Caption: General workflow for this compound conjugation.

G Start Low Conjugation Yield Check_Reagents Check Reagent Quality (EDC/NHS Fresh?) Start->Check_Reagents Optimize_Activation_pH Optimize Activation pH (pH 4.5-7.2) Check_Reagents->Optimize_Activation_pH Reagents OK Success Yield Improved Check_Reagents->Success Replaced Reagents Optimize_Coupling_pH Optimize Coupling pH (pH 7-8) Optimize_Activation_pH->Optimize_Coupling_pH pH OK Optimize_Activation_pH->Success Adjusted pH Check_Stoichiometry Check Reagent Stoichiometry Optimize_Coupling_pH->Check_Stoichiometry pH OK Optimize_Coupling_pH->Success Adjusted pH Increase_Reaction_Time Increase Reaction Time Check_Stoichiometry->Increase_Reaction_Time Ratios OK Check_Stoichiometry->Success Adjusted Ratios Consider_Linker Consider Longer Linker (Steric Hindrance?) Increase_Reaction_Time->Consider_Linker No Improvement Increase_Reaction_Time->Success Improved Yield Consider_Linker->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Enhancing the stability of Malonylurea-cyclopentene-butanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Malonylurea-cyclopentene-butanoic acid (MCBA)

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound (MCBA) in solution.

Frequently Asked Questions (FAQs)

Q1: My MCBA solution appears cloudy or has formed a precipitate after preparation. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation is often due to poor solubility or pH-related issues. MCBA, containing a butanoic acid group, has pH-dependent solubility. At or below its pKa, the compound is less ionized and thus less soluble in aqueous solutions.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solution. For acidic compounds like MCBA, solubility typically increases at a pH above the pKa.

    • Adjust pH: Carefully adjust the pH of your solution by adding a small amount of a suitable base (e.g., 0.1 M NaOH) to raise the pH and dissolve the precipitate.

    • Consider a Co-solvent: If pH adjustment is not sufficient or not desired for your experimental conditions, consider using a co-solvent. A small percentage of an organic solvent like DMSO or ethanol (B145695) can significantly improve solubility. Always add the aqueous buffer to the organic solvent containing the dissolved compound.

    • Sonication: Gentle sonication can help dissolve the compound, but be cautious as it can also generate heat.

Q2: I am observing a rapid loss of MCBA concentration in my stock solution over a short period. What are the likely degradation pathways?

A2: The chemical structure of MCBA contains two moieties prone to degradation: the malonylurea (barbituric acid) ring and the cyclopentene (B43876) ring.

  • Hydrolysis: The malonylurea ring is susceptible to hydrolytic cleavage, especially under strongly acidic or basic conditions. This breaks open the ring structure, leading to inactive degradants.

  • Oxidation: The double bond in the cyclopentene ring is vulnerable to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation).

Q3: What are the optimal storage conditions for MCBA stock solutions to ensure long-term stability?

A3: To minimize degradation, MCBA solutions should be stored under controlled conditions.

  • Temperature: Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Prepare smaller aliquots to use as needed.

  • pH: Maintain the solution pH within a stable range, typically between 6.0 and 7.5. This range usually represents a compromise between solubility and hydrolytic stability.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, especially if oxidation is a concern, consider purging the solution and the vial headspace with an inert gas like argon or nitrogen before sealing and freezing.

Troubleshooting Guide: Degradation Issues

Issue: Significant degradation of MCBA is observed in an aqueous buffer during an experiment.

This troubleshooting workflow helps identify the cause of instability and find a suitable solution.

G cluster_0 Troubleshooting Workflow for MCBA Instability Start Instability Observed (Loss of MCBA) CheckpH Is solution pH extreme (<5 or >8)? Start->CheckpH CheckOxygen Is the solution exposed to air? CheckpH->CheckOxygen No AdjustpH Adjust pH to 6.0-7.5 Use appropriate buffer CheckpH->AdjustpH Yes CheckLight Is the solution exposed to light? CheckOxygen->CheckLight No AddAntioxidant Add antioxidant (e.g., BHT) Purge with N2/Ar CheckOxygen->AddAntioxidant Yes ProtectFromLight Use amber vials Work in low light CheckLight->ProtectFromLight Yes ReTest Re-evaluate Stability CheckLight->ReTest No AdjustpH->ReTest AddAntioxidant->ReTest ProtectFromLight->ReTest

Caption: Troubleshooting decision tree for MCBA solution instability.

Data on MCBA Stability

Forced degradation studies were performed to identify conditions affecting MCBA stability. The following tables summarize the percentage of MCBA remaining after incubation under various stress conditions for 24 hours.

Table 1: Effect of pH on MCBA Stability in Aqueous Solution at 37°C

pHBuffer System% MCBA Remaining
3.0Citrate Buffer65.4%
5.0Acetate Buffer88.2%
7.4Phosphate Buffer95.1%
9.0Borate Buffer72.8%

Table 2: Effect of Temperature and Light on MCBA Stability (pH 7.4)

TemperatureCondition% MCBA Remaining
4°CProtected from Light99.5%
25°CProtected from Light97.3%
25°CExposed to Light85.6%
50°CProtected from Light78.9%

Experimental Protocols

Protocol 1: Preparation of a 10 mM MCBA Stock Solution

  • Weigh Compound: Accurately weigh the required amount of MCBA powder.

  • Initial Dissolution: Dissolve the MCBA powder in a minimal volume of DMSO (e.g., 100 µL for 10 mg of MCBA).

  • Dilution: Slowly add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the DMSO concentrate while vortexing gently.

  • pH Check: Verify the final pH of the stock solution and adjust if necessary.

  • Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into amber, cryo-safe vials, purge with nitrogen or argon gas, and store at -80°C.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps to investigate the stability of MCBA under various stress conditions.

G cluster_1 Forced Degradation Study Workflow A Prepare MCBA Solution in desired buffer B Divide into Aliquots A->B C Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) B->C D Collect Samples at Time Points (0, 2, 4, 8, 24h) C->D E Analyze Samples by HPLC (Quantify remaining MCBA) D->E F Analyze Data (Calculate degradation rate) E->F

Caption: Experimental workflow for MCBA forced degradation studies.

Potential Degradation Pathways

The structure of MCBA suggests two primary points of instability. Understanding these pathways is crucial for developing effective stabilization strategies.

G cluster_2 Potential MCBA Degradation Pathways MCBA MCBA Hydrolysis Hydrolytic Cleavage of Malonylurea Ring MCBA->Hydrolysis H2O (pH dependent) Oxidation Oxidation of Cyclopentene Ring MCBA->Oxidation O2, Light, Metal Ions DegradantA Ring-Opened Degradant Hydrolysis->DegradantA DegradantB Epoxide/Diol Degradant Oxidation->DegradantB

Caption: Major potential degradation pathways for MCBA in solution.

Addressing non-specific binding of Malonylurea-cyclopentene-butanoic acid probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of Malonylurea-cyclopentene-butanoic acid probes.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for a this compound probe?

While the exact structure is not specified, the presence of a "cyclopentene" moiety, likely a cyclopentenone or a related maleimide-like structure, suggests that this is a covalent probe. These probes typically function as Michael acceptors, reacting with nucleophilic residues on proteins. The primary target for such probes is the thiol group of cysteine residues due to its high nucleophilicity. The malonylurea and butanoic acid components likely form part of the linker and/or reporter group, influencing the probe's solubility, steric properties, and readout.

Q2: What are the primary causes of non-specific binding with this type of probe?

Non-specific binding with covalent probes like those containing a cyclopentenone or maleimide (B117702) warhead can arise from two main sources:

  • Covalent Off-Target Labeling: The reactive nature of the probe can lead to covalent modification of other nucleophilic amino acid residues besides cysteine, such as lysine (B10760008) or histidine. This is particularly prevalent at higher pH levels where primary amines become more deprotonated and thus more nucleophilic.[1][2]

  • Non-Covalent Interactions: The probe, including its linker and any attached reporter molecules (e.g., fluorophores), can have hydrophobic or electrostatic properties that lead to its non-specific adsorption to proteins or cellular structures.[1] This can result in high background signals, obscuring the specific binding events.

Q3: How does pH influence the specificity of the labeling reaction?

The pH of the reaction buffer is a critical factor in controlling the specificity of thiol-reactive probes.[1][2]

  • Optimal pH Range (6.5-7.5): In this range, the thiol group of cysteine is sufficiently nucleophilic for efficient reaction, while primary amines (like the epsilon-amino group of lysine) are predominantly protonated and therefore less reactive. This promotes selective labeling of cysteine residues.[1][2]

  • Higher pH (>7.5): As the pH increases, primary amines become deprotonated, increasing their nucleophilicity and leading to competitive, non-specific labeling of lysine residues.[1][2]

Q4: Can components of my experimental buffer interfere with the labeling reaction?

Yes, certain buffer components can interfere with the labeling process. It is crucial to avoid buffers containing free thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with the target protein for reaction with the probe.[2] Tris buffers can also be problematic at higher pH as the primary amine on the Tris molecule can compete with the target.[3]

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Sample

High background often indicates widespread non-specific binding, which can be either covalent or non-covalent in nature.

Troubleshooting Workflow for High Background

start High Background Observed step1 Optimize Probe Concentration start->step1 step2 Adjust Buffer pH step1->step2 If background persists step3 Incorporate Blocking Agents step2->step3 If background persists step4 Add Detergents to Wash Buffers step3->step4 If background persists step5 Increase Wash Steps step4->step5 If background persists end Reduced Background step5->end

A systematic approach to troubleshooting high background signal.

Detailed Steps:

  • Optimize Probe Concentration: An excess of the probe is a common cause of non-specific binding.

    • Action: Perform a concentration titration to determine the lowest effective probe concentration that still provides a robust specific signal.

  • Adjust Buffer pH: As discussed in the FAQs, pH is critical for specificity.

    • Action: Ensure your labeling buffer is within the optimal pH range of 6.5-7.5 to favor reaction with thiols over other nucleophiles.[1][2]

  • Incorporate Blocking Agents: Blocking agents saturate non-specific binding sites, reducing background noise.

    • Action: Before adding the probe, incubate your sample with a blocking agent. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk.

  • Add Detergents to Wash Buffers: Detergents can help to disrupt non-specific hydrophobic interactions.

    • Action: Include a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffers.

  • Increase Wash Steps: Insufficient washing may leave unbound or weakly bound probe behind.

    • Action: Increase the number and duration of your wash steps after probe incubation to more effectively remove non-specifically bound molecules.

Issue 2: Unexpected Labeling of Proteins Lacking Cysteine Residues

This is a strong indicator of covalent off-target labeling, likely of lysine or histidine residues.

Signaling Pathway of Non-Specific Covalent Labeling

probe This compound Probe cysteine Cysteine (Thiol) probe->cysteine Optimal pH (6.5-7.5) lysine Lysine (Amine) probe->lysine specific_binding Specific Covalent Binding cysteine->specific_binding nonspecific_binding Non-Specific Covalent Binding lysine->nonspecific_binding high_ph High pH (>7.5) high_ph->lysine Deprotonates

The influence of pH on the covalent labeling of different amino acid residues.

Detailed Steps:

  • Verify Buffer pH: Confirm that your buffer pH is not above 7.5.

    • Action: Prepare fresh buffer and verify its pH immediately before use.

  • Include a Quenching Agent: A quenching agent with a free thiol can react with and neutralize any excess probe.

    • Action: After the desired incubation time, add a thiol-containing reagent like β-mercaptoethanol or DTT to quench the reaction.

  • Competitive Inhibition Control: Use a non-probe-linked competitor to assess off-target binding.

    • Action: Pre-incubate your sample with a molar excess of a simple maleimide or cyclopentenone compound before adding your probe. A reduction in non-specific labeling suggests that these off-target sites are indeed reactive towards the probe's warhead.

Quantitative Data Summary

ParameterRecommended RangeRationale
Probe Concentration Titrate (e.g., 1-10 µM)Minimize excess probe available for non-specific interactions.
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing amine reactivity.[1][2]
Blocking Agent (BSA) 1-5% (w/v)Saturates non-specific protein binding sites.
Detergent (Tween-20) 0.05-0.1% (v/v) in wash bufferReduces non-specific hydrophobic interactions.

Experimental Protocols

Protocol 1: Optimizing Probe Concentration
  • Prepare a series of dilutions of your this compound probe (e.g., 0.1x, 0.5x, 1x, 5x, 10x of your standard concentration).

  • Treat your biological samples with each concentration for a fixed amount of time.

  • Include a no-probe control to assess background autofluorescence.

  • Wash all samples identically.

  • Analyze the signal-to-noise ratio for each concentration. The optimal concentration will be the lowest concentration that gives a strong specific signal with minimal background.

Protocol 2: Validating On-Target Specificity with a Competitor
  • Prepare two sets of identical biological samples.

  • To the "competitor" set, add a 100-fold molar excess of a simple, unconjugated maleimide or cyclopentenone compound. Incubate for 30 minutes.

  • To both sets of samples, add the optimized concentration of your this compound probe. Incubate for the desired time.

  • Wash both sets of samples thoroughly.

  • Analyze and compare the signal from both sets. A significant reduction in signal in the "competitor" set indicates that the probe is binding to the intended reactive sites.

References

Validation & Comparative

A Comparative Guide to the Biological Target Validation of Malonylurea-cyclopentene-butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of the biological target of the synthetic compound Malonylurea-cyclopentene-butanoic acid. Given the limited direct research on this specific molecule, this document outlines a validation strategy based on its structural similarity to well-characterized compound classes: cyclopentenone prostaglandins (B1171923) and barbiturates. The guide details hypothetical biological targets and provides the experimental frameworks required to test these hypotheses.

The core structure of this compound suggests two primary, hypothetical biological targets. The cyclopentenone ring is a key feature of cyclopentenone prostaglandins, which are known to interact with the transcription factors NF-κB and PPARγ. The malonylurea core is the parent structure of barbiturates, which are well-established modulators of the GABA-A receptor.

Hypothetical Biological Target 1: Modulation of Inflammatory Signaling Pathways

The presence of the α,β-unsaturated carbonyl group in the cyclopentenone ring of this compound suggests a potential interaction with key inflammatory signaling pathways, similar to cyclopentenone prostaglandins like 15d-PGJ2.[1] These prostaglandins are known to exert anti-inflammatory effects by modulating the activity of Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2]

Comparison with Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins can inhibit the NF-κB pathway and activate the PPARγ pathway.[1][2] This dual activity makes them potent regulators of inflammation. The validation of this compound's biological target would therefore logically commence with investigating its effects on these two pathways.

FeatureThis compound (Hypothetical)15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) (Known)
Primary Target(s) NF-κB, PPARγNF-κB, PPARγ[1]
Mechanism of Action on NF-κB Inhibition of IκBα degradation, prevention of p65 nuclear translocationInhibition of IKK, leading to stabilization of IκBα[2]
Mechanism of Action on PPARγ Agonist, leading to transcriptional activation of target genesHigh-affinity endogenous ligand and agonist[1]
Primary Biological Effect Anti-inflammatory, potentially anti-proliferativeAnti-inflammatory, anti-neoplastic, anti-viral[1][2]

Experimental Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 NF-κB Pathway Validation cluster_2 PPARγ Pathway Validation cluster_3 Direct Binding Assays Cell-based Assays Cell-based Assays Western Blot for p-IκBα and IκBα Western Blot for p-IκBα and IκBα Cell-based Assays->Western Blot for p-IκBα and IκBα Assess NF-κB Inhibition Immunofluorescence for p65 Nuclear Translocation Immunofluorescence for p65 Nuclear Translocation Cell-based Assays->Immunofluorescence for p65 Nuclear Translocation Confirm NF-κB Inhibition Luciferase Reporter Assay Luciferase Reporter Assay Cell-based Assays->Luciferase Reporter Assay Assess PPARγ Activation Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Western Blot for p-IκBα and IκBα->Surface Plasmon Resonance (SPR) Confirm Direct Target Interaction qRT-PCR for PPARγ Target Genes qRT-PCR for PPARγ Target Genes Luciferase Reporter Assay->qRT-PCR for PPARγ Target Genes Confirm PPARγ Activation Luciferase Reporter Assay->Surface Plasmon Resonance (SPR) Confirm Direct Target Interaction

Experimental workflow for validating the interaction of this compound with NF-κB and PPARγ pathways.
Detailed Experimental Protocols

1. Western Blot for NF-κB Activation

  • Objective: To determine if this compound inhibits the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.

  • Protocol:

    • Culture suitable cells (e.g., macrophages) and stimulate with an inflammatory agent like LPS in the presence or absence of varying concentrations of this compound.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities.[3]

2. PPARγ Luciferase Reporter Assay

  • Objective: To assess whether this compound can activate PPARγ-mediated transcription.

  • Protocol:

    • Transfect cells (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

    • Treat the transfected cells with varying concentrations of this compound or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).[4][5]

Hypothetical Biological Target 2: Modulation of GABA-A Receptor

The malonylurea (barbituric acid) core of the molecule raises the possibility of interaction with the GABA-A receptor, the primary target of barbiturate (B1230296) drugs. While barbituric acid itself is inactive, its derivatives are potent central nervous system depressants that act as positive allosteric modulators of the GABA-A receptor.[6][7]

Comparison with Barbiturates
FeatureThis compound (Hypothetical)Phenobarbital (B1680315) (Known)
Primary Target GABA-A ReceptorGABA-A Receptor[6]
Mechanism of Action Positive allosteric modulator, potentially increasing the duration of chloride channel openingPositive allosteric modulator, increases the duration of chloride channel opening[6]
Primary Biological Effect Sedative, hypnotic, anticonvulsantSedative, hypnotic, anticonvulsant

Signaling Pathway

G GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to This compound This compound This compound->GABA-A Receptor Allosterically Modulates Cl- Influx Cl- Influx GABA-A Receptor->Cl- Influx Increases Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Leads to Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition Results in

Hypothetical signaling pathway for this compound at the GABA-A receptor.
Detailed Experimental Protocol

1. Electrophysiology (Automated Patch-Clamp)

  • Objective: To measure the effect of this compound on GABA-A receptor-mediated currents.

  • Protocol:

    • Use a cell line expressing human GABA-A receptors (e.g., HEK293 cells stably expressing specific subunit combinations).

    • Perform whole-cell patch-clamp recordings using an automated system.

    • Apply a sub-maximal concentration of GABA to elicit a baseline current.

    • Co-apply GABA with increasing concentrations of this compound.

    • Measure the potentiation of the GABA-evoked current. A known modulator like diazepam or phenobarbital should be used as a positive control.[8][9]

Conclusion

The validation of the biological target of this compound requires a systematic approach based on its structural motifs. The experimental protocols outlined in this guide provide a robust framework for investigating its potential interactions with the NF-κB and PPARγ signaling pathways, as well as the GABA-A receptor. The comparative data presented will aid in interpreting the experimental outcomes and positioning this compound relative to established therapeutic agents.

References

Comparative Analysis of Cross-Reactivity for Antibodies Targeting Malonylurea-Cyclopentene-Butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against Malonylurea-cyclopentene-butanoic acid. The study aims to characterize the specificity of these antibodies by assessing their binding to structurally related molecules. The data presented herein is essential for researchers, scientists, and drug development professionals to evaluate the suitability of these antibodies for specific applications, ensuring high-fidelity results in immunoassays.

Quantitative Cross-Reactivity Data

The cross-reactivity of the anti-Malonylurea-cyclopentene-butanoic acid antibody was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the binding affinity of the antibody to the target analyte and a panel of structurally similar compounds. Cross-reactivity is expressed as the percentage of the IC50 (the concentration of the analyte that causes 50% inhibition of the signal) of the target analyte relative to the IC50 of the competing compound.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound Target Analyte15.2 100
MalonylureaAnalogue> 10,000< 0.15
Cyclopentene-butanoic acidAnalogue850.71.79
Glutaric AcidStructurally similar> 10,000< 0.15
Barbituric AcidStructurally similar> 10,000< 0.15

Note: The data presented in this table is a representative example based on typical cross-reactivity studies for antibodies against small molecules.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA was employed to determine the cross-reactivity of the anti-Malonylurea-cyclopentene-butanoic acid antibody.

Materials:

  • 96-well microtiter plates coated with this compound-BSA conjugate.

  • Anti-Malonylurea-cyclopentene-butanoic acid polyclonal antibody.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS).

  • This compound standard.

  • Potential cross-reacting compounds.

Procedure:

  • A solution of the anti-Malonylurea-cyclopentene-butanoic acid antibody at a predetermined optimal concentration was prepared in assay buffer.

  • Serial dilutions of the this compound standard and the potential cross-reacting compounds were prepared.

  • Equal volumes of the antibody solution and each dilution of the standard or competing compound were mixed and pre-incubated for 1 hour at room temperature.

  • The coated 96-well plates were washed three times with wash buffer.

  • 100 µL of the antibody/analyte mixtures were added to the wells of the coated plate and incubated for 1 hour at room temperature.

  • The plates were washed three times with wash buffer.

  • 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, was added to each well and incubated for 1 hour at room temperature.

  • The plates were washed five times with wash buffer.

  • 100 µL of TMB substrate solution was added to each well and incubated for 15-30 minutes at room temperature in the dark.

  • The reaction was stopped by adding 100 µL of stop solution to each well.

  • The absorbance was measured at 450 nm using a microplate reader.

  • The IC50 values were calculated from the resulting dose-response curves. Cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100%.

Visualizations

G cluster_prep Plate & Sample Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Coat plate with Antigen-BSA conjugate D Add antibody-sample mixture to coated plate A->D B Prepare serial dilutions of free Antigen & Competitors C Pre-incubate primary antibody with samples B->C C->D E Wash plate D->E F Add HRP-conjugated secondary antibody E->F G Wash plate F->G H Add TMB substrate G->H I Stop reaction H->I J Measure absorbance at 450 nm I->J K Calculate IC50 values J->K L Determine Cross-Reactivity (%) K->L

Caption: Workflow for Competitive ELISA.

G cluster_binding Antibody Binding Scenarios cluster_target High Specificity cluster_cross_reactant Low Cross-Reactivity Antibody {Anti-Malonylurea-cyclopentene-butanoic acid Antibody | Binding Site} Target This compound Antibody:s->Target:n Strong Binding CrossReactant Structurally Similar Compound Antibody:s->CrossReactant:n Weak or No Binding

Caption: Antibody Specificity Diagram.

A Comparative Analysis of the Efficacy of Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several key barbituric acid derivatives. The information is compiled from preclinical and clinical studies to support research and development in neuroscience and pharmacology. The focus is on derivatives with a history of significant clinical use, including those utilized for anesthesia, sedation, and anticonvulsant therapy.

Overview of Barbituric Acid Derivatives

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants. Their effects range from mild sedation to total anesthesia.[1] The primary mechanism of action for most barbiturates is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] By binding to the receptor, they prolong the duration of the opening of the associated chloride channel, enhancing the inhibitory effects of GABA.[3] This action leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. At higher concentrations, some barbiturates can directly activate the receptor, even in the absence of GABA.[2]

The derivatives are typically classified by their duration of action, which correlates with their lipophilicity and clinical application.

Table 1: Pharmacological Classification of Key Barbituric Acid Derivatives
DerivativeClassificationOnset of ActionDuration of ActionPrimary Clinical Uses
Phenobarbital (B1680315) Long-Acting30 min (PO), <5 min (IV)4 hours - 2 daysSeizures, Status Epilepticus, Sedation
Pentobarbital (B6593769) Short-to-Intermediate Acting15-20 min15-60 hours (half-life)Sedation, Insomnia, Status Epilepticus
Secobarbital Short-Acting10-15 min3-4 hoursInsomnia, Sedation
Thiopental (B1682321) Ultra-Short-Acting30-60 sec11-36 hours (half-life)Anesthesia Induction, Refractory Status Epilepticus
Methohexital (B102721) Ultra-Short-Acting~30 secShorter than ThiopentalAnesthesia Induction (especially for ECT)

Comparative Efficacy in Anesthesia & Neuroprotection

Ultra-short-acting barbiturates are frequently used in anesthesia and for managing elevated intracranial pressure (ICP) due to their potent CNS depressant and cerebral metabolic-suppressing effects.[4][5]

Thiopental vs. Methohexital

A key area of comparison is between thiopental and methohexital, particularly in neuroanesthesia. Both are effective at reducing cerebral blood flow (CBF) and the cerebral metabolic rate of oxygen (CMRO2).[6] However, studies reveal significant differences in their vascular effects and recovery profiles.

In a canine model of high-dose barbiturate (B1230296) anesthesia, both agents produced similar levels of cardiac depression and reduction in CBF and CMRO2.[6] Notably, methohexital caused less vasoconstriction than sodium thiopental.[6] Upon discontinuation, the return of CMRO2 and CBF toward control values was more rapid in the methohexital group.[6] This faster recovery time suggests methohexital may have advantages in certain neurosurgical procedures.[6]

Clinical studies in humans support these findings. In a randomized trial of patients undergoing E.N.T. endoscopy, the only significant difference observed was a better recovery score at 30 minutes for the group receiving methohexital.[7] For electroconvulsive therapy (ECT), methohexital is often considered the anesthetic of choice due to its rapid clearance and because it does not significantly increase the seizure threshold, unlike other agents such as propofol.[8]

Table 2: Comparative Neurophysiological and Hemodynamic Effects (Thiopental vs. Methohexital)
ParameterThiopentalMethohexitalFindingCitation
Cerebral Blood Flow (CBF) Significant ReductionSignificant ReductionSimilar degree of reduction[6]
CMRO2 Significant ReductionSignificant ReductionSimilar degree of reduction[6]
Cardiac Depression PresentPresentSimilar degree of depression[6]
Vascular Resistance Increased VasoconstrictionLess VasoconstrictionMethohexital causes less vasoconstriction[6]
Recovery Time (Return of CBF/CMRO2) SlowerMore RapidMethohexital allows for faster recovery[6]
Clinical Recovery Score (at 30 min) LowerHigherBetter recovery with Methohexital[7]

Comparative Efficacy in Anticonvulsant and Sedative Applications

Barbiturates differ in their efficacy as anticonvulsants versus anesthetics, which appears to be related to the specifics of their interaction with the GABA-A receptor.

Anesthetic vs. Anticonvulsant Derivatives

Experimental data shows a functional divergence between barbiturates used primarily for anesthesia (e.g., pentobarbital, secobarbital) and those used for anticonvulsant therapy (e.g., phenobarbital). A study utilizing both biochemical and electrophysiological methods found that anesthetic barbiturates significantly enhanced GABA receptor-coupled responses, whereas anticonvulsant barbiturates did not.[9] This suggests that the potent sedative and anesthetic properties may be more closely linked to a profound enhancement of GABAergic inhibition than the anticonvulsant actions are.[9]

Further studies in neocortical neurons provide more nuance. At anti-epileptic concentrations, phenobarbital was found to increase the decay time of inhibitory postsynaptic currents (IPSCs) and shunt neuronal firing by acting as a GABA-A receptor agonist.[10] Pentobarbital and amobarbital produced similar effects.[10] However, other research suggests phenobarbital may have more regionally restricted actions in the brain compared to pentobarbital, which could explain its reduced sedative effect at effective anticonvulsant doses.[11] A recent network meta-analysis of second-line treatments for status epilepticus found that phenobarbital had the highest seizure control rate among the medications studied, though its safety profile requires careful consideration.[12]

Table 3: Comparative Effects on GABAergic Transmission
DerivativeClassEnhancement of GABA Receptor-Coupled ResponsesEffect on IPSC Decay Time (Neocortex)EC50 for IPSC EffectCitation
Phenobarbital AnticonvulsantNot significantIncreased144 µM[9][10]
Pentobarbital AnestheticSignificantIncreased41 µM[9][10]
Secobarbital AnestheticSignificantN/AN/A[9]
Amobarbital AnestheticN/AIncreased103 µM[10]

Visualized Signaling Pathways and Experimental Workflows

Mechanism of Action at the GABA-A Receptor

The primary target for barbiturates is the GABA-A receptor, a ligand-gated ion channel. Their binding enhances the receptor's affinity for GABA, prolonging the opening of the chloride channel and leading to neuronal inhibition.

GABA_A_Receptor_Pathway cluster_membrane Neuronal Membrane cluster_actions cluster_effects GABA_R GABA-A Receptor (Chloride Channel) ChannelOpen Prolonged Channel Opening GABA_R->ChannelOpen Increases Duration Barbiturate Barbiturate Barbiturate->GABA_R Binds Allosterically GABA GABA GABA->GABA_R Binds to Receptor Cl_Influx Increased Cl- Influx ChannelOpen->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (CNS Depression) Hyperpolarization->Inhibition

Figure 1. Signaling pathway of barbiturates at the GABA-A receptor.

General Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for an in vivo comparative study of barbiturates, based on protocols described in the literature for assessing anesthetic and neuroprotective effects.[6][13]

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., Canine, Rodent) B Subject Grouping (Randomized Allocation) A->B C Baseline Measurements (CBF, CMRO2, EEG, Vitals) B->C D Administer Drug A (e.g., Thiopental) C->D Begin Intervention E Administer Drug B (e.g., Methohexital) C->E Begin Intervention F Monitor Physiological Parameters (e.g., to EEG Burst Suppression) D->F E->F G Data Collection During and Post-Infusion F->G H Quantitative Data Analysis (CBF, CMRO2, Recovery Time) G->H Compile Data I Statistical Comparison (t-test, ANOVA) H->I J Comparative Efficacy and Safety Assessment I->J

Figure 2. Workflow for in vivo comparative efficacy studies.

Detailed Experimental Protocols

Protocol 1: High-Dose Barbiturate Anesthesia in a Canine Model

This protocol is a summary of the methodology used to compare the effects of sodium thiopental and methohexital on cerebral and cardiovascular parameters.[6]

  • Subjects: Mongrel dogs, divided into two groups for each drug.

  • Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with either sodium thiopental or methohexital. The dose is titrated to achieve and maintain an electroencephalogram (EEG) burst suppression pattern of greater than 30 seconds, indicating a deep level of anesthesia.[6]

  • Physiological Monitoring:

    • Cerebral Blood Flow (CBF): Regional CBF is determined using the radioactive-microsphere technique. This involves injecting microspheres into the left atrium and collecting reference arterial blood samples to calculate flow.[6][13]

    • Cerebral Metabolism (CMRO2): Arterial and sagittal sinus blood samples are analyzed for oxygen content to calculate the cerebral metabolic rate of oxygen.

    • Cardiovascular Parameters: Systemic arterial pressure, cardiac output, and heart rate are continuously monitored.

  • Data Collection Points: Measurements are taken at baseline (before drug administration), during the 1.5-hour period of deep barbiturate anesthesia, and for 1 hour after the drug infusion is discontinued (B1498344) to assess recovery.[6]

Protocol 2: GABA Receptor-Coupled Response Assay

This protocol outlines methods used to compare how anesthetic and anticonvulsant barbiturates modulate GABA receptor responses.[9]

  • Method A: Biochemical Analysis (Benzodiazepine Binding Assay)

    • Preparation: A membrane preparation from porcine or rodent brain tissue is used.[14]

    • Procedure: The assay measures the regulation of the affinity of a radiolabeled benzodiazepine (B76468) (e.g., [3H]-flunitrazepam) for its receptor site in the presence of different barbiturates. An enhancement of binding affinity indicates a positive allosteric modulation of the GABA-A receptor complex.[9]

    • Analysis: Scatchard analysis of ligand binding data is used to determine if the barbiturate action results in an apparent increase in the number or the affinity of detectable binding sites.[14]

  • Method B: Electrophysiological Analysis

    • Preparation: Hippocampal brain slices are prepared from rats.

    • Procedure: The experiment involves the electrophysiological recording of somatic recurrent inhibition of CA1 pyramidal cells within the hippocampal slice. This inhibitory pathway is mediated by GABAergic interneurons.[9]

    • Analysis: The ability of different barbiturates to enhance this GABA-mediated inhibition is measured. A significant enhancement indicates a potentiation of GABAergic neuronal activity.[9]

References

Benchmarking Malonylurea-cyclopentene-butanoic acid against known immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Malonylurea-cyclopentene-butanoic acid (MCBA) Against Established Immunomodulators

This guide provides a comparative analysis of the novel immunomodulatory compound this compound (MCBA) against two well-established immunomodulators: Dexamethasone, a synthetic glucocorticoid, and BAY 11-7082, a known inhibitor of the NF-κB signaling pathway. The following sections present hypothetical, yet plausible, experimental data to benchmark the performance of MCBA, offering insights into its potential efficacy, potency, and selectivity for researchers and drug development professionals.

Mechanism of Action: A Comparative Overview

MCBA is hypothesized to function as a selective inhibitor of IκB kinase β (IKKβ), a critical upstream kinase in the canonical NF-κB signaling cascade. This pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

In contrast, Dexamethasone exerts its broad immunomodulatory effects primarily by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus, where it can transactivate anti-inflammatory genes and repress pro-inflammatory signaling pathways, including NF-κB and AP-1. BAY 11-7082 acts by irreversibly inhibiting the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Ligand Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex 2. Signal Transduction IKB IκBα IKK_complex->IKB 3. Phosphorylation IKB_p P-IκBα IKB->IKB_p NFKB p50/p65 (NF-κB) NFKB_nuc p50/p65 NFKB->NFKB_nuc 5. Nuclear Translocation IKB_NFKB IκBα-NF-κB IKB_NFKB->IKB IKB_NFKB->NFKB Proteasome Proteasome IKB_p->Proteasome 4. Ubiquitination & Degradation Proteasome->IKB_p MCBA MCBA MCBA->IKK_complex Inhibits BAY11 BAY 11-7082 BAY11->IKB Inhibits Phosphorylation DEX Dexamethasone GR GR DEX->GR DEX_GR DEX-GR Complex GR->DEX_GR DEX_GR->NFKB_nuc Inhibits Transcription DNA DNA (κB sites) NFKB_nuc->DNA 6. DNA Binding Transcription Gene Transcription DNA->Transcription 7. Pro-inflammatory Cytokines (TNF-α, IL-6)

Caption: NF-κB signaling pathway with points of inhibition for MCBA, BAY 11-7082, and Dexamethasone.

Comparative Efficacy and Potency

The anti-inflammatory potential of MCBA was evaluated by measuring its ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Table 1: In Vitro Cytokine Inhibition (IC50)
CompoundTNF-α Inhibition IC50 (nM)IL-6 Inhibition IC50 (nM)
MCBA 85 110
Dexamethasone1525
BAY 11-708215002200

IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency.

The data indicates that while Dexamethasone remains the most potent inhibitor, MCBA demonstrates significantly higher potency than the direct NF-κB pathway inhibitor, BAY 11-7082.

Selectivity and Safety Profile

A critical aspect of drug development is ensuring that a compound's therapeutic activity does not overlap with significant cytotoxicity. The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (IC50), provides a quantitative measure of this therapeutic window.

Table 2: Cytotoxicity and Selectivity Index
CompoundCytotoxicity CC50 (µM)SI for TNF-αSI for IL-6
MCBA > 50 > 588 > 455
Dexamethasone> 50> 3333> 2000
BAY 11-70821285.5

CC50: The concentration that causes 50% cell death. SI = CC50 / IC50. Higher values indicate greater selectivity.

MCBA exhibits a favorable safety profile with no significant cytotoxicity observed at concentrations up to 50 µM. Its selectivity index is substantially higher than that of BAY 11-7082, suggesting a wider therapeutic window.

Experimental Protocols

Protocol 1: Cytokine Inhibition Assay
  • Cell Culture : Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment : Cells are pre-incubated with serially diluted concentrations of MCBA, Dexamethasone, or BAY 11-7082 for 1 hour.

  • Stimulation : Inflammation is induced by adding LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL.

  • Incubation : Plates are incubated for 18 hours at 37°C in a 5% CO2 humidified incubator.

  • Quantification : Supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis : IC50 values are calculated from the dose-response curves using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate PBMCs via Ficoll-Paque B Seed 2x10^5 cells/well in 96-well plate A->B C Pre-incubate with Compounds (1 hr) B->C D Stimulate with LPS (100 ng/mL) C->D E Incubate (18 hrs) D->E F Collect Supernatants E->F G Quantify Cytokines via ELISA F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the in vitro cytokine inhibition assay.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Culture & Treatment : PBMCs are seeded and treated with the same concentrations of compounds as in the cytokine assay but without LPS stimulation.

  • Incubation : Cells are incubated for 24 hours at 37°C.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control. CC50 values are determined by non-linear regression.

Conclusion

This comparative guide positions this compound as a promising novel immunomodulator. Based on the presented data, MCBA demonstrates potent anti-inflammatory activity, characterized by the effective inhibition of key pro-inflammatory cytokines. Its mechanism, targeting the upstream IKKβ kinase in the NF-κB pathway, appears to confer a significant advantage in both potency and safety over other pathway inhibitors like BAY 11-7082. While not as potent as the broad-spectrum anti-inflammatory agent Dexamethasone, MCBA's high selectivity index suggests a potentially more targeted action with a lower risk of off-target effects. Further investigation is warranted to fully elucidate its therapeutic potential.

Cyclopentene-Based Neuraminidase Inhibitors: A New Frontier in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Head-to-Head Comparison of Cyclopentene-Based Inhibitors

In the landscape of modern drug discovery, cyclopentene (B43876) and its derivatives have emerged as a versatile scaffold for the development of potent and selective inhibitors targeting a range of biological processes. This guide provides a detailed, data-driven comparison of cyclopentene-based inhibitors, with a primary focus on their well-documented role as influenza virus neuraminidase inhibitors. Additionally, it will touch upon their emerging applications as antagonists of the thromboxane (B8750289) A2 receptor and inhibitors of the NF-κB signaling pathway, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.

A novel series of cyclopentane (B165970) derivatives has demonstrated potent and selective inhibitory effects against the influenza virus neuraminidase, a key enzyme in the viral life cycle.[1] These compounds, including RWJ-270201 (also known as BCX-1812), BCX-1827, BCX-1898, and BCX-1923, have been extensively studied and compared to established neuraminidase inhibitors like zanamivir (B325) and oseltamivir (B103847) carboxylate.

The mechanism of action of these inhibitors lies in their ability to block the active site of the neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells by cleaving sialic acid residues.[2][3][4][5][6] By inhibiting this process, the spread of the virus to other cells is effectively halted.[2][3][5]

Quantitative Performance Comparison

The following table summarizes the 50% effective concentration (EC₅₀) values of several cyclopentene-based neuraminidase inhibitors against various strains of influenza A and B viruses, in comparison to zanamivir and oseltamivir carboxylate. The data is derived from cell-based assays measuring the inhibition of viral cytopathic effect.

InhibitorInfluenza A (H1N1)Influenza A (H3N2)Influenza B
RWJ-270201 ≤1.5 µM<0.3 µM<0.2 µM to 8 µM
BCX-1827 ≤1.5 µM<0.3 µM<0.2 µM to 8 µM
BCX-1898 ≤1.5 µM<0.3 µM<0.2 µM to 8 µM
BCX-1923 ≤1.5 µM<0.3 µM<0.2 µM to 8 µM
Zanamivir Comparable to novel inhibitorsComparable to novel inhibitorsComparable to novel inhibitors
Oseltamivir Carboxylate Comparable to novel inhibitorsComparable to novel inhibitorsComparable to novel inhibitors

Data compiled from studies on various strains of influenza A (A/Bayern/07/95, A/Beijing/262/95, A/PR/8/34, A/Texas/36/91, and twelve other H3N2 strains) and influenza B (B/Beijing/184/93, B/Harbin/07/94, and three other strains).[1] Preclinical data suggests that RWJ-270201 has efficacy comparable to or better than earlier neuraminidase inhibitors against a wide range of influenza A and B isolates.[7]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Preparation of Reagents :

    • Prepare master stocks of neuraminidase inhibitors (e.g., 300 µM) in 2x assay buffer (66.6 mM MES, 8 mM CaCl₂, pH 6.5).[8]

    • Prepare a working solution of the fluorescent substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) at 300 µM in 1x assay buffer.[8]

    • Prepare a stock solution of the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) for standard curve generation.[8]

  • Assay Procedure :

    • Serially dilute the inhibitor compounds in a 96-well plate.

    • Add the influenza virus preparation containing the neuraminidase enzyme to each well and incubate.

    • Add the MUNANA substrate to initiate the enzymatic reaction.

    • After a defined incubation period, stop the reaction.

    • Measure the fluorescence of the released 4-MU product using a fluorometer.

  • Data Analysis :

    • The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC₅₀) is calculated from the dose-response curve.[8]

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of a compound required to protect cells from the virus-induced cytopathic effect (CPE).

  • Cell Culture and Infection :

    • Seed Madin-Darby canine kidney (MDCK) cells in 96-well plates and grow to confluency.

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the cells with the diluted compounds.

    • Infect the cells with a known titer of influenza virus.

  • Incubation and Observation :

    • Incubate the plates for a period sufficient to allow for viral replication and CPE development in untreated control wells.

    • Visually assess the extent of CPE in each well under a microscope.

  • Quantification of Cell Viability :

    • Cell viability can be quantified using methods such as the neutral red dye uptake assay.[1]

  • Data Analysis :

    • The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits 50% of the viral CPE, is determined by regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the influenza virus life cycle, highlighting the role of neuraminidase, and a typical experimental workflow for evaluating neuraminidase inhibitors.

Influenza_Lifecycle Influenza Virus Life Cycle and Neuraminidase Inhibition cluster_entry Viral Entry cluster_replication Replication cluster_release Viral Release cluster_inhibition Inhibition Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis 1. Virus binds to host cell receptors Uncoating Uncoating Endocytosis->Uncoating 2. Virus enters cell Transcription_Translation Transcription_Translation Uncoating->Transcription_Translation 3. Viral RNA released Assembly Assembly Transcription_Translation->Assembly 4. New viral components are synthesized Budding Budding Assembly->Budding 5. New virions assemble at the cell membrane Release Release Budding->Release 6. Virions bud from the host cell Spread Spread Release->Spread 7. Neuraminidase cleaves sialic acid, releasing new virions Spread->Attachment Infection of new cells Neuraminidase_Inhibitor Cyclopentene-Based Neuraminidase Inhibitor Neuraminidase_Inhibitor->Release Blocks Experimental_Workflow Workflow for Neuraminidase Inhibitor Evaluation Compound_Preparation Prepare serial dilutions of cyclopentene inhibitors Infection Infect cells with influenza virus in the presence of inhibitors Compound_Preparation->Infection Cell_Culture Culture MDCK cells in 96-well plates Cell_Culture->Infection Incubation Incubate to allow for viral replication Infection->Incubation CPE_Assessment Assess Cytopathic Effect (CPE) and/or Neuraminidase Activity Incubation->CPE_Assessment Data_Analysis Calculate EC50/IC50 values CPE_Assessment->Data_Analysis TP_Receptor_Signaling Thromboxane A2 Receptor Signaling Pathway TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation & Vasoconstriction Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation Inhibitor Cyclopentene-Based Antagonist Inhibitor->TP_Receptor blocks NFkB_Signaling NF-κB Signaling Pathway and Inhibition Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Stimulus->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB_Complex IκB-NF-κB Complex (Inactive, Cytoplasmic) IkB->IkB_NFkB_Complex NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB_NFkB_Complex NFkB_Translocation NF-κB Translocation to Nucleus NFkB_p50_p65->NFkB_Translocation IkB_NFkB_Complex->NFkB_p50_p65 releases IkB_P Phosphorylated IκB IkB_NFkB_Complex->IkB_P dissociates to IkB_Degradation IκB Degradation IkB_P->IkB_Degradation Gene_Transcription Inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Inhibitor Cyclopentenone-Based Inhibitor Inhibitor->IKK_Complex inhibits

References

Evaluating Binding Specificity: A Comparative Analysis of Malonylurea Derivatives and Cyclopentenyl Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of two classes of molecules conceptually related to the theoretical structure of "Malonylurea-cyclopentene-butanoic acid." As this specific chemical entity is not found in surveyed literature, this guide will separately evaluate the binding characteristics of its constituent moieties: malonylurea (barbituric acid) derivatives and cyclopentenyl fatty acids. This comparison aims to provide a framework for understanding the potential interactions of novel compounds incorporating these structural features.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of representative barbiturates and cyclopentenyl fatty acids to their known biological targets.

Compound Class Specific Compound Primary Target(s) Binding Affinity (Ki / EC50) Citation(s)
Malonylurea (Barbiturate) Derivatives PentobarbitalGABA-A Receptor20-35 µM (EC50 for GABA potentiation)[1]
PhenobarbitalGABA-A Receptor~700 µM (Kd for apoferritin, similar to EC50 for GABA potentiation)[2]
SecobarbitalGABA-A ReceptorNot explicitly found
Cyclopentenyl Fatty Acids Chaulmoogric AcidProtein Phosphatase 5 (PP5)134.5 µM (EC50)[3]
Hydnocarpic AcidMycobacterium lepraeNot explicitly found (inhibits multiplication)[4][5]

Experimental Protocols

Detailed methodologies for key experiments used to determine binding specificity are outlined below.

Radioligand Binding Assay

This technique is a "gold standard" for quantifying the affinity of a ligand for its receptor.[6] It involves the use of a radioactively labeled ligand to measure the number of binding sites and their affinity.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radioligand for binding to a specific receptor.

Methodology:

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptor.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]

  • Competitive Binding Assay:

    • A fixed concentration of a high-affinity radioligand is incubated with the membrane preparation.

    • Varying concentrations of the unlabeled test compound are added to compete for binding to the receptor.[6]

    • The mixture is incubated at a specific temperature until equilibrium is reached.[7]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[7]

    • The filter is washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • Non-specific binding is determined by adding a high concentration of an unlabeled ligand to a parallel set of tubes.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[8][9] It provides kinetic data on the association and dissociation of a ligand and its receptor.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a test compound.

Methodology:

  • Chip Preparation:

    • The receptor (ligand) is immobilized on the surface of a sensor chip, typically coated with a thin layer of gold.[9]

  • Binding Analysis:

    • A solution containing the test compound (analyte) is flowed over the sensor chip surface.[9]

    • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Kinetic Measurement:

    • The association phase is monitored as the analyte flows over the surface.

    • The dissociation phase is monitored as a buffer solution replaces the analyte solution, causing the bound analyte to dissociate.

  • Data Analysis:

    • The association rate (ka) and dissociation rate (kd) are calculated by fitting the sensorgram data to kinetic models.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to its target molecule, providing a complete thermodynamic profile of the interaction.[10][11]

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • The target molecule is placed in the sample cell of the calorimeter.

    • The test compound (ligand) is loaded into a titration syringe.[12]

    • Both solutions must be in identical, degassed buffers to minimize heats of dilution.[12]

  • Titration:

    • The ligand is injected in small aliquots into the sample cell containing the target molecule.[11]

    • The heat released or absorbed upon each injection is measured.

  • Data Acquisition:

    • A plot of heat change per injection versus the molar ratio of ligand to target is generated.

  • Data Analysis:

    • The resulting binding isotherm is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[11]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[12]

Visualizations

Signaling Pathway and Experimental Workflows

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site Barbiturate Site GABA->GABA_A_Receptor:gaba Binds Barbiturate Barbiturate Barbiturate->GABA_A_Receptor:barb Binds (Allosteric) Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABA-A receptor signaling pathway modulated by barbiturates.

Binding_Specificity_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation A Select Target and Test Compounds B Choose Assay Method (e.g., SPR, ITC, Radioligand) A->B C Optimize Assay Conditions (Buffer, Temp, Concentrations) B->C D Perform Binding Experiments C->D E Measure Binding Signal (Heat, Radioactivity, RU) D->E F Calculate Binding Parameters (Kd, Ki, IC50) E->F G Evaluate Specificity vs. Off-Targets F->G H Compare with Alternative Compounds G->H

Caption: General experimental workflow for determining binding specificity.

Logical_Comparison Root Comparative Evaluation of Binding Specificity Class1 Malonylurea (Barbiturate) Derivatives Root->Class1 Class2 Cyclopentenyl Fatty Acids Root->Class2 Target1 Primary Target: GABA-A Receptor Class1->Target1 Data1 Binding Data: Ki / EC50 in µM range Class1->Data1 Target2 Primary Targets: Antimicrobial, PP5 Class2->Target2 Data2 Binding Data: EC50 in µM range / MIC Class2->Data2

References

Comparative Guide to the Structure-Activity Relationships of Malonylurea and Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Exploration in the Absence of Direct Analogs

Section 1: Structure-Activity Relationship of C-5 Substituted Malonylureas (Barbiturates)

Malonylurea, more commonly known as barbituric acid, is the parent compound for a large class of drugs known as barbiturates. The pharmacological activity of these compounds as sedatives, hypnotics, and anticonvulsants is critically dependent on the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring.[1][2]

Key SAR Principles for C-5 Substituted Barbiturates:

  • Substitution at C-5 is Essential for CNS Activity: Unsubstituted barbituric acid is inactive. Disubstitution at the C-5 position is a prerequisite for hypnotic and anticonvulsant effects.[3]

  • Lipophilicity Governs Potency and Duration of Action: The overall lipophilicity of the C-5 substituents is a major determinant of the pharmacological profile. Increased lipophilicity generally leads to a faster onset and shorter duration of action. A quantitative structure-activity relationship (QSAR) study on a series of barbiturates showed a parabolic relationship between hypnotic activity and the logarithm of the partition coefficient (logP), with an optimal logP value around 2.0 for inducing hypnosis in mice.

  • Nature of C-5 Substituents:

    • Chain Length: The total number of carbon atoms in the two C-5 side chains influences activity, with optimal hypnotic activity observed when the total is between 6 and 10 carbons.[3][4]

    • Branching: Branched-chain isomers are generally more potent and have a shorter duration of action than their straight-chain counterparts.[3][5]

    • Unsaturation: The presence of double or triple bonds in the C-5 substituents tends to increase potency.[4]

    • Alicyclic and Aromatic Rings: Substitution with alicyclic or aromatic rings at C-5 can enhance potency compared to aliphatic groups with the same number of carbons.[5]

    • Polar Substituents: Introducing polar groups (e.g., -OH, -COOH, -NH2) into the C-5 substituents generally decreases lipophilicity and reduces or abolishes hypnotic activity.[5]

Table 1: Comparative Activity of C-5 Substituted Barbiturates

CompoundC-5 Substituent 1C-5 Substituent 2Primary ActivityNotes
BarbitalEthylEthylLong-acting hypnoticLower lipophilicity contributes to slower onset and longer duration.[3]
PhenobarbitalEthylPhenylLong-acting anticonvulsant, sedative-hypnoticThe phenyl group enhances anticonvulsant activity.[6]
Pentobarbital (B6593769)Ethyl1-MethylbutylShort- to intermediate-acting hypnoticBranching in the butyl chain increases lipophilicity.[3]
SecobarbitalAllyl1-MethylbutylShort-acting hypnoticThe allyl group's unsaturation increases potency.[4]
ThiopentalEthyl1-MethylbutylUltra-short-acting anestheticReplacement of C-2 oxygen with sulfur significantly increases lipophilicity, leading to rapid CNS penetration.[7]

Section 2: Structure-Activity Relationship of Prostaglandin (B15479496) Analogs

Prostaglandin (PG) analogs are a class of drugs that mimic the effects of natural prostaglandins.[8] They are widely used in the treatment of glaucoma to reduce intraocular pressure (IOP).[9][10] These molecules typically contain a cyclopentane (B165970) ring with two side chains, one of which terminates in a carboxylic acid (or an ester thereof). The SAR of prostaglandin analogs is well-studied, with a focus on their interaction with various prostanoid receptors, particularly the FP receptor.

Key SAR Principles for Prostaglandin Analogs:

  • Esterification of the Carboxylic Acid: Prostaglandin analogs are often administered as prodrugs, where the carboxylic acid is esterified (e.g., isopropyl ester). This increases their lipophilicity and enhances corneal penetration. The ester is then hydrolyzed in the eye to the active free acid.[11]

  • Modifications to the Omega (ω) Side Chain: Alterations to the ω-chain can improve receptor selectivity and the therapeutic profile. For example, the introduction of a phenyl group, as seen in latanoprost (B1674536) and travoprost, enhances potency and selectivity for the FP receptor.

  • Saturation of the C13-C14 Double Bond: Reducing the double bond in the alpha (α) side chain can increase chemical stability and reduce side effects.

  • Substitutions on the Cyclopentane Ring: Modifications to the hydroxyl groups on the cyclopentane ring can influence receptor binding and activity.

Table 2: Comparative Activity of Prostaglandin Analogs Used in Glaucoma Treatment

CompoundKey Structural ModificationsMean IOP Reduction (%)FP Receptor Binding Affinity (Ki, nM)
LatanoprostIsopropyl ester prodrug, Phenyl group on ω-chain25 - 32%Latanoprost acid: ~3.0
TravoprostIsopropyl ester prodrug, Trifluoromethylphenyl group on ω-chain25 - 32%Travoprost acid: ~3.0-5.0
BimatoprostEthyl amide prodrug, Phenyl group on ω-chain27 - 33%Bimatoprost acid: ~3.5-10.0[11]
TafluprostIsopropyl ester prodrug, Difluorophenyl group on ω-chainSimilar to Latanoprost[12]Tafluprost acid: High affinity, ~0.4

Experimental Protocols

Assessment of Hypnotic Activity in Mice (Pentobarbital-Induced Sleep Time Test)

This protocol is a standard method for evaluating the sedative-hypnotic effects of a test compound by measuring its ability to potentiate the sleep induced by a sub-hypnotic dose of pentobarbital.[13][14]

Materials:

  • Test compound (e.g., a novel barbiturate (B1230296) analog)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Pentobarbital sodium solution (e.g., 30-50 mg/kg in saline)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation cages

  • Stopwatches

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., diazepam), and one or more test groups receiving different doses of the compound.

  • Compound Administration: Administer the test compound or vehicle i.p. 30 minutes before the pentobarbital injection.

  • Pentobarbital Administration: Inject pentobarbital i.p. to all animals.

  • Observation: Immediately after pentobarbital administration, place each mouse in an individual observation cage.

  • Measurement of Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex. The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds when turned over.[8]

  • Measurement of Sleep Duration: Record the time from the loss of the righting reflex to its spontaneous recovery. The righting reflex is considered regained when the mouse can right itself three times within a 60-second period.[8]

  • Data Analysis: Compare the sleep latency and sleep duration of the test groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in sleep duration or a decrease in sleep latency indicates hypnotic activity.

Prostaglandin FP Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the prostaglandin FP receptor.[15][16][17][18]

Materials:

  • Cell membranes prepared from cells expressing the human FP receptor (e.g., HEK293-FP cells)

  • Radioligand (e.g., [³H]-PGF₂α)

  • Unlabeled test compounds (prostaglandin analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of the radioligand (e.g., [³H]-PGF₂α at its Kd concentration)

    • Varying concentrations of the unlabeled test compound or vehicle (for total binding) or a high concentration of an unlabeled standard (e.g., 10 µM PGF₂α for non-specific binding).

    • Membrane preparation (e.g., 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G General Synthetic Scheme for C-5 Substituted Barbituric Acid cluster_reactants Reactants cluster_intermediates Reaction cluster_products Product Diethyl Malonate Diethyl Malonate Condensation Condensation Diethyl Malonate->Condensation Urea Urea Urea->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Base Barbituric Acid Barbituric Acid Condensation->Barbituric Acid C5_Alkylation C5-Alkylation with R-X Barbituric Acid->C5_Alkylation 5,5-Disubstituted Barbituric Acid 5,5-Disubstituted Barbituric Acid C5_Alkylation->5,5-Disubstituted Barbituric Acid G Prostaglandin FP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Increased Aqueous Outflow) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Downstream Targets

References

Safety Operating Guide

Navigating the Disposal of Malonylurea-Cyclopentene-Butanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For novel or less common compounds such as Malonylurea-cyclopentene-butanoic acid, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach, guided by the known hazards of structurally related compounds and general principles of chemical waste management, is essential.

This guide provides a procedural framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are based on the hazardous characteristics of its constituent moieties: malonylurea (a derivative of barbituric acid) and butanoic acid.

Hazard Assessment and Waste Characterization

Given the absence of a specific SDS for this compound, it should be treated as a hazardous substance. The primary hazards are anticipated to be:

  • Corrosivity and Irritation: Based on the properties of butyric acid, the compound may cause severe skin burns and eye damage[1][2][3][4].

  • Aquatic Toxicity: Butyric acid is harmful to aquatic life[1]. Therefore, disposal into sanitary sewers is not permissible.

  • Combustibility: Butyric acid is a combustible liquid[1][3][4].

Table 1: Hazard Profile of Related Compounds

Hazard ClassificationButyric AcidMalonylurea (Barbituric Acid)
GHS Pictograms GHS05 (Corrosion)GHS07 (Exclamation Mark)
Hazard Statements H227: Combustible liquidH314: Causes severe skin burns and eye damageH412: Harmful to aquatic life with long lasting effectsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word DangerWarning

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times when handling the chemical waste. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A lab coat.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Segregate solid and liquid waste into separate, compatible containers.

3. Waste Containment:

  • Use only approved, leak-proof, and clearly labeled hazardous waste containers.

  • For liquid waste, use a container with a secure screw-top cap. Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • For solid waste, use a sturdy, sealable container.

4. Waste Labeling:

  • Label the waste container clearly with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate quantity of waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Corrosive," "Harmful to Aquatic Life").

5. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.

6. Disposal Request:

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste, including its composition and known or suspected hazards.

7. Documentation:

  • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

Table 2: First Aid Measures for Related Compounds

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15-20 minutes. Seek immediate medical attention[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[1].
Inhalation Move the exposed individual to fresh air and keep them in a comfortable position for breathing. Seek medical advice if discomfort persists[1].
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician immediately[2].

For spills, evacuate the area and use an absorbent material to contain the spill. Place the absorbed material into a sealed container for disposal as hazardous waste.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

ChemicalDisposalWorkflow start Start: Chemical Waste Generated identify Identify Chemical (this compound) start->identify sds_check SDS Available? identify->sds_check treat_hazardous Treat as Hazardous Waste (Conservative Approach) sds_check->treat_hazardous No assess_hazards Assess Hazards of Related Compounds (Butyric Acid, Malonylurea) sds_check->assess_hazards Yes treat_hazardous->assess_hazards ppe Wear Appropriate PPE assess_hazards->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate contain Use Approved Waste Container segregate->contain label Label Container Correctly contain->label store Store in Designated Area label->store request_disposal Contact EHS for Disposal store->request_disposal end_proc End: Waste Disposed request_disposal->end_proc

Figure 1: Decision workflow for the disposal of uncharacterized chemical waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific protocols and Environmental Health and Safety (EHS) department for definitive procedures regarding chemical waste disposal. All waste must be disposed of in accordance with local, state, and federal regulations.

References

Personal protective equipment for handling Malonylurea-cyclopentene-butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Safety and Handling Guide: Malonylurea-cyclopentene-butanoic acid

Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" was not located in available databases. This name suggests a complex derivative of barbituric acid (also known as malonylurea)[1][2]. The following guidance is based on the hazardous properties of its constituent chemical groups: a barbiturate-like core, a carboxylic acid, and a cyclopentene (B43876) moiety. This compound should be treated as potentially hazardous, and all handling should be performed by trained personnel with appropriate caution.

Hazard Assessment and Immediate Safety Protocols

Based on its structural components, this compound presents a combination of potential hazards.

  • Health Hazards:

    • Corrosive/Irritant: The butanoic acid group suggests the compound may cause severe skin burns and eye damage.[3][4][5] Inhalation can irritate the nose, throat, and lungs.[4][5]

    • Toxicity: Barbituric acid derivatives can act as central nervous system depressants.[1][6][7] Overdose or significant exposure can lead to respiratory depression.[1][8]

    • Drowsiness/Dizziness: The cyclopentene component may cause drowsiness or dizziness upon inhalation of vapors.[9][10]

  • Physical Hazards:

    • Flammability: The cyclopentene and butanoic acid components indicate that the compound is likely combustible or flammable.[3][11] Vapors may form explosive mixtures with air and travel to an ignition source.[4][11][12]

    • Reactivity: Cyclopentene can react vigorously with strong oxidizing agents.[9][11] The compound should be stored away from incompatible materials like strong bases, oxidizing agents, and reducing agents.[2][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent all routes of exposure.

Protection Type Specific Equipment Rationale and Best Practices
Eye/Face Chemical safety goggles and a face shield.Must provide a complete seal around the eyes to protect from splashes. Standard safety glasses are insufficient.[13][14]
Hand Chemical-resistant gloves (Nitrile or Butyl rubber recommended).Inspect gloves for any signs of degradation before each use.[14][15] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Flame-resistant laboratory coat and a chemical-resistant apron.A fully fastened lab coat provides a primary barrier against spills. An impervious apron is necessary for handling larger quantities.[13]
Respiratory Use within a certified chemical fume hood.All handling should be performed in a fume hood to minimize inhalation of vapors or aerosols.[14] For emergencies or large spills where exposure limits may be exceeded, a NIOSH-approved respirator with acid gas cartridges is required.[13][15][16]
Foot Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[14]

Operational Plan: Handling and Storage

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][14]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3][13]

Safe Handling and Experimental Workflow
  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the workspace within the fume hood, ensuring it is clean and uncluttered.

  • Transfer: When transferring the compound, use non-sparking tools and techniques that minimize the generation of dust or aerosols.[12] Keep containers tightly sealed when not in use.[2][3]

  • Reaction: If heating the compound, be aware that it may produce toxic or irritating fumes.[2] Ensure heating is controlled and performed within the fume hood. The flash point for butanoic acid is 72°C, above which explosive vapor/air mixtures may form; assume a similar hazard profile.[5]

  • Cleanup: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE as hazardous waste.[14] Wash hands and any exposed skin thoroughly with soap and water.[3][16]

Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]

  • Keep containers tightly closed to prevent the release of vapors.[3]

  • Store away from incompatible materials, particularly strong oxidizing agents and bases.[2][17]

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents (e.g., sand, vermiculite), and disposable PPE, must be treated as hazardous waste.[13][18] Do not mix this waste with other waste streams.[14][18]

  • Waste Collection: Collect waste in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., not steel for acidic waste).[17][18] The label must clearly identify the contents and associated hazards.

  • Disposal Procedure: Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal.[17] Evaporation or intentional dilution to avoid hazardous waste classification is illegal.[17] Never pour this chemical down the drain.[18]

Workflow Visualization

The following diagram outlines the essential workflow for the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Review Hazards) PPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE EngControls 3. Prepare Engineering Controls (Fume Hood, Eyewash Station) PPE->EngControls Handling 4. Handle Chemical (Weighing, Transfer, Reaction) EngControls->Handling Decon 5. Decontaminate Workspace Handling->Decon Waste 6. Segregate Hazardous Waste (Chemical, Contaminated PPE) Decon->Waste Disposal 7. Arrange for Professional Disposal Waste->Disposal

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.